Crystal structure of Methyl-beta-D-glucopyranoside hemihydrate
Crystal Structure of Methyl- -D-glucopyranoside Hemihydrate: A Technical Guide Executive Summary Methyl- -D-glucopyranoside (M G) hemihydrate serves as the definitive small-molecule model for cellulose and -linked oligos...
Author: BenchChem Technical Support Team. Date: February 2026
Crystal Structure of Methyl-
-D-glucopyranoside Hemihydrate: A Technical Guide
Executive Summary
Methyl-
-D-glucopyranoside (MG) hemihydrate serves as the definitive small-molecule model for cellulose and -linked oligosaccharides. Unlike its -anomer (a model for starch), MG crystallizes with a specific hydration stoichiometry that mimics the solvent-bridged networks found in biological receptor-ligand interfaces.
This guide analyzes the crystallographic architecture of M
G hemihydrate, detailing the tetragonal lattice stabilization provided by water molecules. It provides actionable protocols for high-fidelity crystallization and connects these structural insights to drug formulation strategies where hydrate stability is a critical quality attribute (CQA).
Crystallographic Architecture
The structure of M
G hemihydrate was definitively solved by Jeffrey and Takagi (1977), establishing the benchmark for carbohydrate hydration models. The lattice is distinct from the anhydrous form, relying on a specific water-to-sugar ratio to satisfy the hydrogen bonding potential of the -anomeric oxygen.
Crystal Data Specifications
The following parameters define the phase identity. In a drug development context, these values serve as the "fingerprint" for powder X-ray diffraction (PXRD) validation during scale-up.
Parameter
Value
Significance
Formula
Stoichiometric hemihydrate
Crystal System
Tetragonal
High symmetry, indicating ordered packing
Space Group
Chiral space group (consistent with D-glucose)
Unit Cell ()
Å
Short axes define the stacking width
Unit Cell ()
Å
Long axis accommodates the helical screw
Z
8
Eight molecules per unit cell
Density ()
High density suggests efficient packing
Conformational Analysis
The pyranose ring adopts the
chair conformation, the lowest energy state for D-glucose.[1] However, the lattice forces in the hemihydrate induce a slightly greater degree of puckering compared to the -anomer.
Glycosidic Bond: The
bond length is 1.380 Å , significantly shorter than typical ether bonds, due to the exo-anomeric effect.
Exocyclic Group: The hydroxymethyl group (
) adopts the gauche-trans conformation, a critical feature for establishing the infinite hydrogen bond chains described below.
The Role of Hydration: The Hemihydrate Factor
In pharmaceutical solids, water is often viewed as a destabilizing impurity. In M
G, it is a structural linchpin. The "hemihydrate" designation () implies one water molecule for every two glucose units.
The Water Nexus
The water molecule lies on a crystallographic twofold axis.[2] It acts as a tetrahedral coordinator , accepting two hydrogen bonds and donating two. This creates a "zipper" effect that links finite chains of glucose molecules.
Donor Role: Water donates protons to the ring oxygen
of adjacent sugar molecules.
Acceptor Role: Water accepts protons from the
hydroxyl groups.
This specific coordination explains why M
G is a superior model for protein-carbohydrate interactions compared to anhydrous sugars; it mimics the "water bridges" frequently observed in lectin binding sites.
Visualization of Structural Logic
Figure 1: Topology of the hydrogen bonding network. The water molecule (blue) acts as the intersection point for glucose chains, stabilizing the lattice via 4-coordinate bonding.
Experimental Protocol: Controlled Crystallization
To reproduce the hemihydrate phase for reference standards or interaction studies, strict control of water activity (
) is required. Rapid precipitation often yields amorphous material or metastable anhydrous forms.
Materials
Substrate: Methyl-
-D-glucopyranoside (Purity >98%).
Solvent: Ultra-pure Water (Milli-Q, 18.2 M
).
Antisolvent (Optional): Acetone (AR Grade) - Use with caution as it may dehydrate the crystal.
Step-by-Step Growth Workflow
Supersaturation: Dissolve M
G in water at 40°C to achieve a concentration of approx. 1.2 g/mL.
Filtration: Pass through a 0.22
m PTFE filter to remove nucleation sites (dust) that cause twinning.
Slow Evaporation: Place the solution in a vibration-free environment at 20°C. Cover with a perforated film (Parafilm with 3 pinholes) to control evaporation rate.
Critical Control Point: Do not exceed 25°C. Higher temperatures favor the anhydrous form.
Harvesting: Harvest crystals when they reach 0.3–0.5 mm dimensions (approx. 5-7 days).
Stabilization: Store crystals in a humidity-controlled chamber (
RH). The hemihydrate is efflorescent; it will lose water and lattice integrity in dry environments.
Structure Solution Workflow
Figure 2: Crystallographic workflow from sample mounting to structure validation. Note the iterative loop at the refinement stage.
Relevance to Drug Development
Glycomimetics and Formulation
M
G is not just a passive model; it is an active scaffold in the design of SGLT2 inhibitors and other carbohydrate-based therapeutics.
Solubility Enhancement: The hemihydrate structure demonstrates how incorporating water into the crystal lattice can alter dissolution rates. For hydrophobic drug candidates glycosylated to improve solubility, understanding this "water bridging" mechanism is vital for predicting shelf-life stability.
Efflorescence Risks: Because M
G hemihydrate loses water in low humidity, formulations using similar glycosides must be packaged in moisture-barrier blisters (e.g., Aclar®) to prevent conversion to an amorphous or anhydrous state, which would alter bioavailability.
Biological Modeling
The specific hydrogen bond geometry of the hemihydrate (water accepting from OH-3 and donating to Ring O-5) mimics the interaction of glucose with the active sites of enzymes like
-glucosidase . Researchers designing transition-state analogs use the MG hemihydrate coordinates to map the steric volume available in the enzyme pocket.
References
Jeffrey, G. A., & Takagi, S. (1977). The crystal and molecular structure of methyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Synthesis of Methyl-β-D-glucopyranoside from D-glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of methyl-β-D-glucopyranoside from D-glucose, a foundational reaction in ca...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl-β-D-glucopyranoside from D-glucose, a foundational reaction in carbohydrate chemistry with significant implications for drug development and glycobiology. The guide delves into the mechanistic intricacies of the Fischer glycosidation, explores the critical parameters influencing stereochemical outcomes, and presents a detailed, field-proven experimental protocol. By elucidating the causality behind experimental choices, this document aims to equip researchers with the knowledge to not only replicate the synthesis but also to rationally troubleshoot and adapt the methodology for their specific applications.
Introduction: The Significance of Glycosidic Bonds
Glycosidic bonds are the covalent linkages that join a carbohydrate to another molecule.[1] The formation of these bonds, a process known as glycosylation, is a cornerstone of carbohydrate chemistry and is fundamental to a vast array of biological processes.[2] The resulting glycosides play crucial roles in cellular recognition, signaling, and the structure of complex biomolecules. Methyl-β-D-glucopyranoside, a simple glycoside, serves as an important model compound for studying the properties and reactions of monosaccharides and is a valuable building block in the synthesis of more complex glycoconjugates and carbohydrate-based therapeutics.[3][4]
The synthesis of methyl-β-D-glucopyranoside from D-glucose is most commonly achieved through the Fischer glycosidation reaction, a classic method developed by Emil Fischer.[5][6] This acid-catalyzed reaction between a monosaccharide and an alcohol remains a widely used and cost-effective method for the preparation of simple alkyl glycosides.[7][8]
Mechanistic Insights: The Fischer Glycosidation
The Fischer glycosidation of D-glucose with methanol is an acid-catalyzed equilibrium process that proceeds through several key steps.[5][9] Understanding this mechanism is paramount to controlling the reaction and maximizing the yield of the desired β-anomer.
The Role of the Acid Catalyst
The reaction is initiated by the protonation of the anomeric hydroxyl group of the cyclic hemiacetal form of D-glucose.[1] This protonation converts the hydroxyl group into a good leaving group (water), facilitating the formation of a resonance-stabilized oxocarbenium ion intermediate.[6] The entire process involves the ring-opening of glucose, the addition of methanol, and subsequent ring-closure.[7][9]
Formation of Anomeric Mixtures
The planar oxocarbenium ion can be attacked by a methanol molecule from either the top (α-face) or the bottom (β-face), leading to the formation of a mixture of α- and β-methyl-D-glucopyranosides.[1] The reaction can also yield furanose ring forms, particularly with shorter reaction times, in addition to the more stable pyranose forms.[5]
Thermodynamic vs. Kinetic Control
The ratio of α- to β-anomers in the final product mixture is determined by the principles of thermodynamic and kinetic control.[10][11]
Kinetic Control: Under milder conditions and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed faster.
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction reaches equilibrium, and the product distribution is governed by the relative stabilities of the anomers.[10][12] The thermodynamically more stable product will predominate.[5]
The Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial orientation.[2][13] This effect stabilizes the α-anomer (axial methoxy group) relative to the β-anomer (equatorial methoxy group).[2] Consequently, under thermodynamic control, the α-anomer is often the major product in Fischer glycosidation.[5]
Alternative Synthetic Strategies
While Fischer glycosidation is a straightforward method, other techniques offer greater stereocontrol, which can be crucial for the synthesis of complex carbohydrates.
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds with high stereoselectivity.[14][15] It typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate.[14][16] A key feature of this reaction is the participation of a neighboring group at C2 (e.g., an acetyl group), which leads to the formation of a 1,2-trans-glycoside, meaning the β-anomer is predominantly formed.[14][16] The Helferich method is a variation that utilizes mercury salts as promoters.[14][17]
Modern Methodologies
Contemporary advancements in glycosylation chemistry have introduced milder and more efficient catalysts, including silica-supported sulfuric acid and various metal salts.[6] Techniques such as microwave irradiation and continuous-flow processing can significantly accelerate the reaction, often leading to near-quantitative conversions in a fraction of the time required for conventional heating.[6][18][19][20]
Experimental Protocol: Synthesis of Methyl-β-D-glucopyranoside
This section provides a detailed, step-by-step methodology for the synthesis of methyl-β-D-glucopyranoside via a modified Fischer glycosidation, optimized for the preferential formation and isolation of the β-anomer.
Materials and Reagents
Reagent
Formula
Molar Mass ( g/mol )
Quantity
Notes
D-glucose (anhydrous)
C₆H₁₂O₆
180.16
50.0 g
Finely powdered
Methanol (anhydrous)
CH₃OH
32.04
500 mL
Must be free of acetone
Hydrochloric Acid (conc.)
HCl
36.46
~1.25 mL
To prepare 0.25% methanolic HCl
Sodium Carbonate
Na₂CO₃
105.99
As needed
For neutralization
Activated Charcoal
C
12.01
As needed
For decolorization
Procedure
Preparation of Methanolic HCl (0.25% w/v): Carefully add approximately 1.25 mL of concentrated hydrochloric acid to 500 mL of anhydrous methanol in a dry flask. Caution: This should be done in a fume hood with appropriate personal protective equipment.
Reaction Setup: To the freshly prepared methanolic HCl, add 50.0 g of finely powdered anhydrous D-glucose.[21] Equip the flask with a reflux condenser and a drying tube (e.g., filled with calcium chloride or soda-lime) to protect the reaction from atmospheric moisture.[21]
Reflux: Heat the mixture to reflux. The glucose should dissolve within the first 15-20 minutes to form a clear, pale-yellow solution.[21] Continue refluxing for an extended period, typically 48-72 hours, to approach thermodynamic equilibrium.[21]
Neutralization and Decolorization: After the reflux period, cool the reaction mixture to room temperature. Neutralize the acidic solution by adding anhydrous sodium carbonate in small portions until effervescence ceases. If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes.
Filtration and Concentration: Filter the mixture to remove the sodium carbonate, any remaining solids, and the activated charcoal. Concentrate the filtrate under reduced pressure (rotary evaporator) to a thick syrup.
Crystallization and Isolation of α-Anomer: Cool the concentrated syrup in an ice bath and induce crystallization of the α-anomer, which is less soluble in methanol, by scratching the inside of the flask or by seeding with a crystal of α-methyl-D-glucopyranoside.[21] Allow the crystallization to proceed at 0°C for at least 12-24 hours.[21]
Isolation of β-Anomer: Filter off the crystalline α-anomer. The mother liquor is now enriched with the more soluble β-anomer.[21] Further concentrate the mother liquor and repeat the crystallization and filtration process to remove any remaining α-anomer. The final mother liquor can then be concentrated to a syrup and the β-anomer can often be induced to crystallize, sometimes from a different solvent system or after chromatographic purification.
Purification and Characterization
The crude methyl-β-D-glucopyranoside can be purified by recrystallization from methanol or ethanol.[21] The purity of the final product should be assessed by measuring its melting point and specific rotation.
Melting Point: Methyl-β-D-glucopyranoside has a reported melting point of 111-113 °C.[22]
Optical Rotation: The specific rotation, [α]D, is approximately -34° to -36° (c=4 in water).[22]
Characterization is typically performed using spectroscopic methods:
¹H NMR Spectroscopy: The anomeric proton (H-1) of the β-anomer typically appears as a doublet at a characteristic chemical shift, distinguishable from the α-anomer.[23][24]
¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) is also diagnostic for the α and β configurations.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of Fischer Glycosidation.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
Conclusion
The synthesis of methyl-β-D-glucopyranoside from D-glucose via the Fischer glycosidation is a robust and well-established procedure that serves as an excellent introduction to the principles of carbohydrate chemistry. A thorough understanding of the underlying reaction mechanism, particularly the interplay between kinetic and thermodynamic control and the influence of the anomeric effect, is essential for optimizing the reaction to favor the desired β-anomer. While alternative methods like the Koenigs-Knorr reaction offer superior stereocontrol, the simplicity and cost-effectiveness of the Fischer glycosidation ensure its continued relevance in both academic and industrial settings. This guide provides the necessary theoretical foundation and practical methodology to empower researchers in their synthesis and application of this important glycoside.
Deng, W., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances, 12(38), 23416-23426. (URL: [Link])
Deng, W., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. National Center for Biotechnology Information. (URL: [Link])
Kirby, A. J. (2012). On a so-called “kinetic anomeric effect” in chemical glycosylation. Chemical Society Reviews, 41(5), 1825-1835. (URL: [Link])
Reactions of Monosaccharides - Chemistry LibreTexts. (2024). (URL: [Link])
Fischer Glycosylation: A Journey into the Realm of Carbohydrate Chemistry. (2023). (URL: [Link])
Olejniczak, A., et al. (2018). Influence of acetylation on anomeric effect in methyl glycosides. Journal of Molecular Structure, 1171, 804-812. (URL: [Link])
Sulfamic-acid-catalyzed Fischer glycosylation of glucose with benzyl alcohol. ResearchGate. (URL: [Link])
A NEW SYNTHESIS OF β-GLUCOPYRANOSIDES. Canadian Science Publishing. (URL: [Link])
Synthesis of oxidized methyl 4-O-methyl-β-D-glucopyranoside and methyl β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside derivatives as substrates for fluorescence labeling reactions. ResearchGate. (URL: [Link])
Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. National Center for Biotechnology Information. (URL: [Link])
Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])
SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. Canadian Science Publishing. (URL: [Link])
Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education. (2006). (URL: [Link])
Ch 10: Kinetic and Thermodynamic Control. University of Calgary. (URL: [Link])
Physical and chemical properties of Methyl-beta-D-glucopyranoside hemihydrate
The following technical guide details the physicochemical and chemical properties of Methyl- -D-glucopyranoside hemihydrate, structured for researchers in carbohydrate chemistry and drug development. Comprehensive Physic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical and chemical properties of Methyl-
-D-glucopyranoside hemihydrate, structured for researchers in carbohydrate chemistry and drug development.
Comprehensive Physicochemical Profiling of Methyl-
-D-Glucopyranoside Hemihydrate
Technical Whitepaper | Version 2.1
Executive Technical Summary
Methyl-
-D-glucopyranoside hemihydrate (CAS: 7000-27-3) is the thermodynamically distinct, crystalline form of the non-reducing methyl ether of D-glucose. Unlike its -anomer, the -anomer places the methoxy group in an equatorial position, governed by steric factors rather than the stereoelectronic anomeric effect.[1] This structural distinction confers unique hydrolysis kinetics and solubility profiles, making it a critical model substrate for mechanistic studies of -glucosidases (cellulases) and a robust starting material for the synthesis of amphiphilic alkyl glucosides used in drug delivery systems.
This guide synthesizes crystallographic data, spectroscopic fingerprints, and thermodynamic stability metrics to establish a self-validating standard for its identification and utilization.
Molecular Architecture & Crystallography
The hemihydrate crystallizes in a specific hydration state (
) that is essential for its lattice stability. The water molecules act as structural linchpins, coordinating hydrogen bond networks between glucopyranose rings.
Crystal Data[2]
Crystal System: Tetragonal
Space Group:
Unit Cell Dimensions:
Å, Å
Z (Molecules/Cell): 8
Key Structural Feature: The pyranose ring adopts the
chair conformation.[2] Hydrogen bonding chains originate at the O(6)-H group and terminate at the ring oxygen O(5), intersecting at the water molecules located on twofold axes.
Hydrogen Bonding Network Logic
The following diagram illustrates the connectivity logic defined by Jeffrey and Takagi (1977), showing how the water molecule stabilizes the crystal lattice.
Figure 1: Logic flow of hydrogen bond propagation in the hemihydrate crystal lattice.
Physicochemical Properties Matrix
The following data represents the consensus values for the hemihydrate form. Researchers must correct for water content (approx. 4.4% w/w) when calculating molarity for precise kinetics.
Property
Value
Conditions/Notes
Molecular Formula
Hemihydrate
Molecular Weight
203.19 g/mol
(Anhydrous: 194.18 g/mol )
Melting Point
109 – 113 °C
Sharp transition; Anhydrous melts lower (~104°C) or forms glass
Specific Rotation
to
in ; Negative sign confirms -anomer
Solubility (Water)
mg/mL
Highly soluble, hygroscopic at high RH
Solubility (Organic)
Soluble in MeOH, EtOH
Insoluble in Ether, Hexane
pKa
~12.5
Secondary hydroxyls (estimate)
Hygroscopicity
Moderate
Stable at ambient humidity; dehydrates >60°C
Spectroscopic Fingerprinting (QC Standards)
To validate the identity of Methyl-
-D-glucopyranoside, Nuclear Magnetic Resonance (NMR) is the gold standard. The coupling constant () of the anomeric proton is the definitive metric for distinguishing the -anomer (trans-diaxial) from the -anomer (cis-equatorial-axial).
NMR (500 MHz,
)
Anomeric Proton (
): ppm (Doublet).
Coupling Constant (
):7.8 – 8.0 Hz .
Interpretation: A large
value (~8 Hz) indicates a trans-diaxial relationship between H1 and H2, confirming the -configuration. (Contrast: -anomer Hz).
Methoxy Group (
): ppm (Singlet).
Ring Protons (
): ppm (Complex multiplet).
NMR (125 MHz,
)
Anomeric Carbon (
): ppm.
Note: The
-anomeric carbon typically resonates downfield relative to the -anomer (~99 ppm).
Methoxy Carbon:
ppm.
Thermodynamic Stability & Reactivity
Hydrolysis Kinetics
Methyl-
-D-glucopyranoside exhibits distinct hydrolytic stability compared to the -anomer due to the anomeric effect .
Acid Hydrolysis: The
-anomer hydrolyzes faster than the -anomer. The -anomer is thermodynamically stabilized by the anomeric effect (lone pair on O5 donates into the of the C1-OMe bond), making the -anomer kinetically more labile under acidic conditions.
Enzymatic Hydrolysis: It is the specific substrate for
-glucosidases (e.g., from Almond or Aspergillus). It does not react with -glucosidases (invertase/maltase).
Dehydration Pathway
The hemihydrate is stable at room temperature but undergoes dehydration upon heating.
Phase I (Ambient - 60°C): Stable crystalline hemihydrate.
Phase II (60°C - 100°C): Loss of crystal water. Lattice rearrangement may occur.
Phase III (109°C - 113°C): Melting of the solid phase.
Synthetic Methodology: Fischer Glycosidation
The synthesis of the
-anomer is challenging because the thermodynamic equilibrium in acidic methanol favors the -anomer (approx. 2:1 ratio). High yields of require kinetic control or specific crystallization techniques.
Protocol: Modified Fischer Synthesis
This protocol utilizes a reflux method followed by selective crystallization.
Figure 2: Workflow for the isolation of the
-anomer from the equilibrium mixture.
Critical Step: The
-anomer often crystallizes first. To isolate the -anomer, the mother liquor (enriched in ) is often concentrated, or specific solvent ratios (hot ethanol) are used where the -form is less soluble or crystallizes upon seeding.
Bio-Analytical Applications
Mechanistic Probe for Cellulases
Methyl-
-D-glucopyranoside serves as a minimal structural model for cellulose. It is used to map the active site topology of Cellobiohydrolases (CBH).
Application: Competitive inhibition studies or as a glycosyl acceptor in transglycosylation reactions.
Advantage: Unlike cellobiose, it is not cleaved by
-glucosidases that require an aglycone larger than methyl, allowing discrimination between exo- and endo-acting enzymes.
Cryoprotection & Protein Stabilization
Similar to trehalose, methyl glucosides can stabilize protein structures during freeze-drying (lyophilization) by replacing water hydrogen bonds at the protein surface (Water Replacement Hypothesis).
References
Jeffrey, G. A., & Takagi, S. (1977). The crystal and molecular structure of methyl
-D-glucopyranoside.[2][4][3][5][6][7][8][9][10] National Institute of Standards and Technology.
Roslund, M. U., et al. (2008).[9] Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.[9]
Capon, B. (1969). Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407–498. (Foundational text on acetal hydrolysis kinetics).
Application Notes and Protocols for the Enzymatic Synthesis of Novel Glycosides Using Methyl-β-D-glucopyranoside as a Glycosyl Acceptor
Introduction: The Significance of Enzymatic Glycosylation Glycosides, molecules in which a sugar is bound to a non-carbohydrate moiety, play a crucial role in a vast array of biological processes. Their applications span...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Enzymatic Glycosylation
Glycosides, molecules in which a sugar is bound to a non-carbohydrate moiety, play a crucial role in a vast array of biological processes. Their applications span from pharmaceuticals and nutraceuticals to cosmetics and biofuels.[1][2] The precise and stereo-selective construction of the glycosidic bond is a cornerstone of carbohydrate chemistry. While chemical synthesis methods have been developed, they often involve complex protection and deprotection steps, leading to lower yields and the generation of hazardous waste.[3] Enzymatic synthesis presents a powerful and environmentally benign alternative, offering high regio- and stereoselectivity under mild reaction conditions.
This guide provides a detailed protocol for the enzymatic synthesis of novel glycosides using methyl-β-D-glucopyranoside as a versatile glycosyl acceptor.[4] Methyl-β-D-glucopyranoside is an excellent model substrate due to its stability and well-defined structure, which simplifies the analysis of reaction products.[5] We will explore the use of two robust enzyme classes, β-glucosidases and cyclodextrin glucanotransferases (CGTases), to catalyze the formation of new glycosidic linkages. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for the synthesis of complex carbohydrates.
Scientific Rationale: Understanding the Enzymatic Machinery
The choice of enzyme is paramount in directing the outcome of the glycosylation reaction. Here, we delve into the mechanisms of two distinct enzyme families capable of utilizing methyl-β-D-glucopyranoside as an acceptor.
β-Glucosidases: Catalyzing Glycosylation through Reverse Hydrolysis or Transglycosylation
β-Glucosidases (EC 3.2.1.21) are hydrolytic enzymes that cleave β-glycosidic bonds.[6][7] However, by manipulating reaction conditions, their catalytic activity can be reversed to favor synthesis over hydrolysis. This can be achieved through two primary strategies:
Reverse Hydrolysis: In a system with low water activity and high concentrations of the monosaccharide donor (e.g., glucose) and the acceptor (methyl-β-D-glucopyranoside), the enzyme can catalyze the direct formation of a glycosidic bond.
Transglycosylation: A more common and often more efficient approach involves the use of an activated glycosyl donor (e.g., a disaccharide or another glycoside). The β-glucosidase first cleaves the donor, forming a glycosyl-enzyme intermediate. This intermediate can then be intercepted by the acceptor (methyl-β-D-glucopyranoside) to form a new glycosidic bond.[8] This process competes with hydrolysis, where water acts as the acceptor.
The key to successful synthesis with β-glucosidases is to favor the transglycosylation reaction over hydrolysis. This is typically achieved by using a high concentration of the acceptor molecule.
Cyclodextrin Glucanotransferases (CGTases): Efficient Transglycosylation from Starch Derivatives
Cyclodextrin glucanotransferases (CGTases; EC 2.4.1.19) are a class of glucosyltransferases that catalyze the formation of cyclodextrins from starch.[9] Crucially for our application, CGTases also exhibit potent transglycosylation activity, transferring glucose units from a donor substrate to an acceptor molecule.[10][11]
The reaction mechanism involves the cleavage of an α-1,4-glucosidic bond in a donor like starch or cyclodextrin, followed by the transfer of the glucosyl moiety to an acceptor such as methyl-β-D-glucopyranoside.[11] CGTases are particularly advantageous for synthesizing oligosaccharide chains on the acceptor molecule.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the enzymatic synthesis of a novel glycoside using methyl-β-D-glucopyranoside as the acceptor.
Caption: General workflow for enzymatic glycosylation.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for glycoside synthesis using either β-glucosidase or CGTase.
Protocol 1: β-Glucosidase-Catalyzed Synthesis
This protocol details a transglycosylation reaction using a commercially available β-glucosidase from almonds.
Materials and Reagents:
β-Glucosidase from almonds (e.g., Sigma-Aldrich, EC 3.2.1.21)
Prepare a 50 mM sodium citrate buffer and adjust the pH to 5.0.
Dissolve methyl-β-D-glucopyranoside and pNPG in the citrate buffer to the desired final concentrations as outlined in Table 1.
Enzymatic Reaction:
Pre-warm the substrate solution to the desired reaction temperature (e.g., 40 °C).
Initiate the reaction by adding the β-glucosidase solution to the substrate mixture.
Incubate the reaction mixture with gentle agitation.
Reaction Monitoring:
Periodically withdraw aliquots from the reaction mixture.
Stop the enzymatic reaction in the aliquot by adding an equal volume of 1 M Na₂CO₃.
Analyze the formation of the product and the consumption of substrates by HPLC.
Reaction Quenching:
Once the desired conversion is reached, terminate the entire reaction by heating the mixture to 95 °C for 10 minutes to denature the enzyme.
Product Purification:
Centrifuge the quenched reaction mixture to pellet the denatured enzyme.
The supernatant containing the product can be purified using preparative HPLC or other chromatographic techniques like size-exclusion or ion-exchange chromatography, depending on the product's properties.[3]
Product Characterization:
Confirm the identity and structure of the purified product using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]
Caption: Transglycosylation mechanism of β-glucosidase.
Protocol 2: CGTase-Catalyzed Synthesis
This protocol describes the synthesis of an oligosaccharide chain on methyl-β-D-glucopyranoside using CGTase and soluble starch as the donor.
Materials and Reagents:
Cyclodextrin Glucanotransferase (CGTase) (e.g., from Bacillus macerans)
Methyl-β-D-glucopyranoside (Acceptor)
Soluble Starch or α-cyclodextrin (Donor)
Sodium Phosphate Buffer (100 mM, pH 6.0)
Hydrochloric Acid (HCl) for quenching
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system
Table 2: Reagent Concentrations and Reaction Parameters
Parameter
Value
Rationale
Acceptor Concentration
50 - 200 mM
A sufficiently high concentration is needed to compete with water and cyclization reactions.
Donor Concentration
1 - 5% (w/v) Starch
Provides a source of glucosyl units for transfer.
Enzyme Concentration
10 - 50 U/mL
Optimized for efficient transglycosylation.
Temperature
50 - 60 °C
Optimal temperature for many microbial CGTases.
pH
5.5 - 7.0
Optimal pH range for CGTase activity.
Reaction Time
4 - 48 hours
Monitored for the formation of desired oligosaccharide products.
Procedure:
Reagent Preparation:
Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.0.
Dissolve the soluble starch in the buffer by heating and stirring until a clear solution is formed. Cool to the reaction temperature.
Dissolve the methyl-β-D-glucopyranoside in the starch solution.
Enzymatic Reaction:
Pre-warm the substrate solution to the desired reaction temperature (e.g., 55 °C).
Initiate the reaction by adding the CGTase solution.
Incubate the mixture with gentle stirring.
Reaction Monitoring:
At various time points, take aliquots and stop the reaction by adding a small volume of concentrated HCl to lower the pH to ~2.0, followed by boiling for 5 minutes.
Analyze the product profile using HPAEC-PAD, which is well-suited for separating and detecting carbohydrates.
Reaction Quenching:
Terminate the bulk reaction by acidification and heat treatment as described for the monitoring step.
Product Purification:
After neutralization, the mixture of oligosaccharide products can be fractionated using size-exclusion chromatography or preparative HPLC.
Product Characterization:
The purified products should be analyzed by MS to determine the degree of polymerization and by NMR to confirm the structure and the nature of the newly formed glycosidic linkages.
The protocols outlined in this application note demonstrate the feasibility and versatility of using methyl-β-D-glucopyranoside as a glycosyl acceptor in enzymatic synthesis. By carefully selecting the enzyme and optimizing reaction conditions, a diverse range of novel glycosides can be produced with high efficiency and selectivity. These methods provide a robust platform for the development of new bioactive compounds for applications in medicine, materials science, and biotechnology. Further exploration into enzyme engineering and the use of immobilized enzymes can lead to even more efficient and scalable processes for the synthesis of complex carbohydrates.
References
Chyba A, et al. (2016). Effective enzymatic caffeoylation of natural glucopyranosides. Bioorg Med Chem Lett. 26(6):1567-1570.
Chem-Impex. (n.d.). Methyl β-D-glucopyranoside.
Gómez de Segura, A., et al. (2004). Modulating the Synthesis of Dextran with the Acceptor Reaction Using Native and Encapsulated Dextransucrases. Biotechnology Progress. 20(4):1124-1130. [Link]
Matsumura, S., et al. (2000). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. Tetrahedron. 56(40):7935-7944. [Link]
Williams, S. J., & Withers, S. G. (2000). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. Journal of the American Chemical Society. 122(18):4443-4453. [Link]
IAIM. (2023). Therapeutic applications of glycosides obtained from medicinal plants. International Archives of Integrated Medicine. 10(8):30-38. [Link]
Withers, S. G., & Williams, S. J. (2000). Methyl glucoside hydrolysis catalyzed by β-glucosidase. Request PDF. [Link]
Li, Z., et al. (2023). Enzymatic Synthesis of α-Glucosyl-Baicalin through Transglucosylation via Cyclodextrin Glucanotransferase in Water. Molecules. 28(9):3898. [Link]
Nakamura, A., et al. (2012). Cyclodextrin glucanotransferase (CGTase) catalyzed synthesis of dodecyl glucooligosides by transglycosylation using α-cyclodextrin or starch. Carbohydrate Polymers. 87(1):574-580. [Link]
Xia, Y., et al. (2014). Transglycosylation specificity of glycosyl donors in transglycosylation of stevioside catalysed by cyclodextrin glucanotransferase. Food Chemistry. 161:149-155. [Link]
Zhang, C., et al. (2017). Improved synthesis of long-chain alkyl glucosides catalyzed by an engineered β-glucosidase in organic solvents and ionic liquids. Biotechnology for Biofuels. 10:193. [Link]
Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Carbohydrate Research. 204:221-226. [Link]
Pazur, J. H., & Ando, T. (1961). Enzymic synthesis of O-β-d-glucopyranosyl-(1→6)-d-galactose. The Journal of Biological Chemistry. 236(2):534-535. [Link]
The Good Scents Company. (n.d.). methyl beta-dextro-glucopyranoside. [Link]
Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D-glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Carbohydrate Research. 204:221-226. [Link]
Schneider, H. J., et al. (2012). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. CrystEngComm. 14(16):5247-5253. [Link]
ResearchGate. (n.d.). Structure of methyl-β-D-glucopyranoside (A) and... [Link]
The Good Scents Company. (n.d.). methyl-alpha-dextro-glucopyranoside. [Link]
Bhattacharjee, H., & Gilbertson, R. H. (1985). Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside. Carbohydrate Research. 137:227-240. [Link]
Unlocking the Potential of Methyl-β-D-glucopyranoside in Carbohydrate Chemistry: A Guide to Applications and Protocols
Methyl-β-D-glucopyranoside, a seemingly simple derivative of glucose, serves as a versatile and indispensable tool in the intricate world of carbohydrate chemistry. Its unique structural features—a locked anomeric config...
Author: BenchChem Technical Support Team. Date: February 2026
Methyl-β-D-glucopyranoside, a seemingly simple derivative of glucose, serves as a versatile and indispensable tool in the intricate world of carbohydrate chemistry. Its unique structural features—a locked anomeric configuration and the presence of multiple hydroxyl groups with varying reactivity—make it an ideal candidate for a wide array of applications, from fundamental studies of monosaccharide behavior to the complex synthesis of bioactive glycoconjugates. This guide provides an in-depth exploration of the key applications of methyl-β-D-glucopyranoside, complete with detailed protocols and the scientific rationale behind the experimental designs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this foundational carbohydrate building block in their work.
I. Foundational Role as a Model Compound and Analytical Standard
The stability of the methyl glycosidic bond in methyl-β-D-glucopyranoside, in contrast to the hemiacetal of glucose, prevents mutarotation and provides a fixed β-anomeric configuration. This characteristic makes it an excellent model compound for studying the intrinsic reactivity of the hydroxyl groups on the pyranose ring.[1] Furthermore, its well-defined structure and spectral properties have established it as a crucial standard in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of other carbohydrates.[1] By comparing the NMR spectra of unknown carbohydrate samples to that of methyl-β-D-glucopyranoside, researchers can accurately determine anomeric configurations, ring size, and the presence of specific functional groups.[1]
II. Application as a Glycosyl Acceptor in Enzymatic Glycosylation
One of the most powerful applications of methyl-β-D-glucopyranoside is its role as a glycosyl acceptor in enzymatic reactions, enabling the formation of novel glycosidic bonds.[2] This process, known as transglycosylation, is catalyzed by enzymes such as cyclodextrin glucanotransferases (CGTases) and other glycosidases. These enzymes can cleave a glycosidic bond from a donor substrate (e.g., starch or cyclodextrins) and transfer the glycosyl moiety to an acceptor molecule like methyl-β-D-glucopyranoside.[3][4][5] This methodology provides a regioselective and stereoselective route to synthesizing oligosaccharides and other glycoconjugates under mild conditions.
Protocol: Enzymatic Synthesis of a Disaccharide using Methyl-β-D-glucopyranoside as an Acceptor
This protocol describes a general method for the transglycosylation of methyl-β-D-glucopyranoside using cyclodextrin glucanotransferase (CGTase) with starch as the glycosyl donor.
Scientific Rationale:
CGTase catalyzes the cleavage of α-1,4-glycosidic bonds in starch to form a glycosyl-enzyme intermediate. In the presence of a suitable acceptor like methyl-β-D-glucopyranoside, the enzyme transfers the glycosyl unit to one of the hydroxyl groups of the acceptor, forming a new glycosidic bond. The regioselectivity of this reaction is enzyme-dependent.
Materials:
Methyl-β-D-glucopyranoside
Soluble starch
Cyclodextrin glucanotransferase (CGTase) from a commercial source (e.g., from Bacillus macerans)
Sodium phosphate buffer (50 mM, pH 6.0)
Hydrochloric acid (1 M)
Sodium hydroxide (1 M)
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Dissolve soluble starch (e.g., 1 g) in 50 mL of sodium phosphate buffer by heating gently until the solution is clear. Cool to the desired reaction temperature (e.g., 40-50 °C).
Add methyl-β-D-glucopyranoside (e.g., 0.5 g) to the starch solution and stir until dissolved.
Initiate the reaction by adding CGTase (e.g., 100 units).
Reaction Monitoring:
Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside standards of starch and methyl-β-D-glucopyranoside. The formation of new, slower-moving spots indicates the synthesis of the disaccharide product.
Reaction Quenching:
Once the reaction has reached the desired level of conversion (as determined by TLC), terminate the reaction by inactivating the enzyme. This can be achieved by boiling the reaction mixture for 10 minutes or by adding a denaturing agent.
Purification:
Centrifuge the reaction mixture to remove any precipitated protein.
Concentrate the supernatant under reduced pressure.
Purify the resulting syrup by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in methanol) to separate the desired disaccharide from unreacted starting materials and other byproducts.
Characterization:
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure.
Parameter
Typical Value/Range
Rationale
Temperature
40-60 °C
Optimal temperature for CGTase activity.
pH
6.0-7.0
Optimal pH for CGTase stability and activity.
Substrate Ratio
2:1 (Starch:Acceptor)
A higher concentration of the donor can drive the reaction towards product formation.
Enzyme Load
100-500 units
Affects the reaction rate.
III. A Versatile Building Block for Chemical Synthesis: Selective Protection Strategies
In multi-step carbohydrate synthesis, the ability to selectively protect and deprotect hydroxyl groups is paramount. Methyl-β-D-glucopyranoside serves as an excellent starting material for such synthetic endeavors. The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyls at C2, C3, and C4 due to less steric hindrance, allowing for its selective functionalization.
Protocol: Regioselective 6-O-Tosylation of Methyl-β-D-glucopyranoside
This protocol outlines the selective tosylation of the C6 hydroxyl group of methyl-β-D-glucopyranoside, a common step to introduce a good leaving group for subsequent nucleophilic substitution reactions.
Scientific Rationale:
The enhanced reactivity of the primary C6 hydroxyl group allows for its preferential reaction with bulky reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The pyridine acts as both a solvent and a catalyst, activating the hydroxyl group and neutralizing the HCl byproduct.
Materials:
Methyl-β-D-glucopyranoside
Anhydrous pyridine
p-Toluenesulfonyl chloride (TsCl)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup:
Dissolve methyl-β-D-glucopyranoside (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
Reaction Progression:
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC until the starting material is consumed.
Workup:
Quench the reaction by adding cold water.
Extract the mixture with dichloromethane.
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure methyl-6-O-tosyl-β-D-glucopyranoside.
Workflow for Selective 6-O-Tosylation:
Caption: Synthetic workflow for the regioselective tosylation of methyl-β-D-glucopyranoside.
IV. Application in Affinity Chromatography for Glycoprotein Purification
Methyl-β-D-glucopyranoside and its α-anomer are widely used as specific eluents in affinity chromatography for the purification of carbohydrate-binding proteins, known as lectins. Lectins exhibit high specificity for certain sugar residues. For instance, Concanavalin A (Con A), a lectin isolated from jack beans, specifically binds to α-D-mannosyl and α-D-glucosyl residues.[6] By immobilizing Con A on a solid support (e.g., Sepharose), a column can be created that selectively captures glycoproteins containing these sugar moieties. The bound glycoproteins can then be eluted by introducing a solution of a competing sugar, such as methyl-α-D-glucopyranoside.
Protocol: Purification of a Glycoprotein using Concanavalin A Affinity Chromatography
This protocol describes the purification of a glycoprotein containing α-D-glucosyl or α-D-mannosyl residues using a Con A-Sepharose column, with elution using methyl-α-D-glucopyranoside. While the prompt focuses on methyl-beta-D-glucopyranoside, its alpha anomer is the correct eluting agent for Con A.
Scientific Rationale:
The glycoprotein of interest binds to the immobilized Con A via its specific carbohydrate residues. The addition of a high concentration of a competing sugar, methyl-α-D-glucopyranoside, displaces the bound glycoprotein from the column, allowing for its collection in a purified form.
Materials:
Con A-Sepharose 4B resin
Chromatography column
Binding/Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4
Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, 0.2 M methyl-α-D-glucopyranoside, pH 7.4
Crude protein extract containing the target glycoprotein
Spectrophotometer or protein assay reagents
Procedure:
Column Packing and Equilibration:
Pack the Con A-Sepharose resin into a chromatography column according to the manufacturer's instructions.
Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
Sample Loading:
Apply the crude protein extract to the top of the column at a slow flow rate to allow for efficient binding.
Washing:
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
Elution:
Elute the bound glycoprotein by applying the Elution Buffer to the column.
Collect fractions and monitor the protein concentration of each fraction by measuring the absorbance at 280 nm or using a suitable protein assay.
Analysis:
Pool the fractions containing the purified glycoprotein.
Analyze the purity of the eluted protein by SDS-PAGE.
Schematic of Affinity Chromatography Purification:
Caption: The two main phases of glycoprotein purification by Con A affinity chromatography.
V. Synthesis of Methyl-β-D-glucopyranoside: The Fischer Glycosidation
Methyl-β-D-glucopyranoside is typically synthesized from D-glucose and methanol in the presence of an acid catalyst, a reaction known as the Fischer glycosidation. This reaction is an equilibrium process that yields a mixture of the α and β anomers in both pyranose and furanose forms.[7] By controlling the reaction conditions, the formation of the thermodynamically more stable anomers can be favored.
Protocol: Synthesis of Methyl Glucosides via Fischer Glycosidation
This protocol provides a general procedure for the synthesis of methyl glucosides from D-glucose. Note that this reaction produces a mixture of anomers, and the β-anomer can be isolated through careful crystallization or chromatography.
Scientific Rationale:
The acid catalyst protonates the anomeric hydroxyl group of glucose, which then leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion. Nucleophilic attack by methanol on the anomeric carbon can occur from either the top or bottom face, leading to the formation of both α and β glycosides. Under thermodynamic control (longer reaction times), the more stable anomer is favored.
Materials:
Anhydrous D-glucose
Anhydrous methanol
Anhydrous hydrogen chloride (gas) or acetyl chloride
Sodium carbonate or other suitable base
Activated carbon
Filtration apparatus
Procedure:
Preparation of Methanolic HCl:
Prepare a solution of HCl in anhydrous methanol (e.g., 0.5-1% w/v). This can be done by carefully bubbling dry HCl gas through cold methanol or by the slow addition of acetyl chloride to cold methanol.
Reaction:
Add anhydrous D-glucose to the methanolic HCl solution.
Reflux the mixture for several hours (e.g., 10-24 hours). The progress of the reaction can be monitored by the disappearance of solid glucose and changes in optical rotation.
Neutralization and Workup:
Cool the reaction mixture to room temperature.
Neutralize the acid catalyst by adding a solid base (e.g., sodium carbonate) until the effervescence ceases.
Filter the mixture to remove the salt.
The filtrate can be decolorized by treating with activated carbon and then filtering.
Isolation of Products:
Concentrate the filtrate under reduced pressure to obtain a thick syrup.
The anomers can be separated by fractional crystallization from methanol or ethanol, or by column chromatography.
Parameter
Condition
Rationale
Catalyst
Anhydrous HCl
Strong acid catalyst required for the reaction.
Solvent
Anhydrous Methanol
Serves as both the solvent and the nucleophile.
Temperature
Reflux
Increases the reaction rate to reach equilibrium.
Reaction Time
10-24 hours
Allows the reaction to approach thermodynamic equilibrium.
VI. Conclusion
Methyl-β-D-glucopyranoside is a cornerstone of modern carbohydrate chemistry. Its utility extends from a fundamental model compound to a key player in complex synthetic and biochemical applications. The protocols detailed herein provide a practical framework for harnessing the potential of this versatile molecule. A thorough understanding of the principles behind these applications will empower researchers to innovate and advance the fields of glycobiology, drug discovery, and materials science.
References
Fiveable. (n.d.). Methyl β-D-glucopyranoside Definition. Retrieved from [Link]
Cytiva. (n.d.). Con A Sepharose 4B. Retrieved from [Link]
Svensson, D., Adlercreutz, P. (2011). Immobilisation of CGTase for continuous production of long-carbohydrate-chain alkyl glycosides.
Svensson, D., Ulvenlund, S., & Adlercreutz, P. (2009). Efficient synthesis of a long carbohydrate chain alkyl glycoside catalyzed by cyclodextrin glycosyltransferase (CGTase). Biotechnology and Bioengineering, 104(5), 854-861.
Tachibana, Y., et al. (1999). Purification and characterization of an extremely thermostable cyclomaltodextrin glucanotransferase from a newly isolated hyperthermophilic archaeon, a Thermococcus sp. Applied and Environmental Microbiology, 65(5), 1991-1997.
Tai, A., et al. (2013). Highly efficient and regioselective production of an erythorbic acid glucoside using cyclodextrin glucanotransferase from Thermoanaerobacter sp. and amyloglucosidase.
Tardioli, P.W., et al. (2000). Production of cyclodextrins in a fluidized-bed reactor using cyclodextrin-glycosyl-transferase. Applied Biochemistry and Biotechnology, 84-86, 1003-1019.
Thiemann, V., et al. (2000). Characterisation of a thermoalkali-stable cyclodextrin glycosyltransferase from the anaerobic thermoalkaliphilic bacterium Anaerobranca gottschalkii. Archives of Microbiology, 174(4), 259-268.
Vic, G., & Crout, D. H. G. (1995). Glycosidase-catalysed synthesis of glycosides. Part 1.—Synthesis of alkyl β-d-glucopyranosides. Journal of the Chemical Society, Perkin Transactions 1, (23), 3089-3094.
Vic, G., et al. (1997). Glycosidase-catalysed synthesis of glycosides. Part 2.—Synthesis of disaccharides and trisaccharides containing β-(1→3), β-(1→4) and β-(1→6) linkages. Journal of the Chemical Society, Perkin Transactions 1, (1), 109-115.
Vijayakumar, G. R. (2006).
WUR eDepot. (n.d.). Enzymatic glucosylation. Retrieved from [Link]
Nakano, H., et al. (2000). Synthesis of Glycosyl Glycerol by Cyclodextrin Glucanotransferases. Bioscience, Biotechnology, and Biochemistry, 64(3), 583-587.
Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D-glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside.
Lee, Y. C., & Lee, R. T. (1995). Transglycosylation. In Methods in Enzymology (Vol. 247, pp. 299-311). Academic Press.
Kovác, P., et al. (1984). Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside.
How to use Methyl-beta-D-glucopyranoside in cell culture media
Application Note: Strategic Utilization of Methyl-β-D-glucopyranoside (MβG) in Cell Culture and Drug Development Executive Summary Methyl-β-D-glucopyranoside (MβG) is a non-reducing, non-metabolizable glucose analog that...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Methyl-β-D-glucopyranoside (MβG) in Cell Culture and Drug Development
Executive Summary
Methyl-β-D-glucopyranoside (MβG) is a non-reducing, non-metabolizable glucose analog that serves as a critical stereochemical tool in pharmacological research. Unlike its anomer Methyl-α-D-glucopyranoside (MαG)—which is the gold-standard substrate for Sodium-Glucose Co-transporters (SGLTs)—MβG is characterized by its exclusion from these major transport pathways.
This guide details the application of MβG in two primary contexts:
Mammalian Cell Culture: As a negative control to validate the stereospecificity of SGLT1/2 assays during diabetes drug screening (Gliflozin development).
Bioproduction (CMC): As a glycosyl acceptor in enzymatic synthesis to improve drug solubility, and as a specific inducer of cellulolytic enzymes in fungal expression systems.
Part 1: Mechanism of Action & Chemical Logic
To use MβG effectively, one must understand its differential handling by cellular machinery compared to Glucose and MαG.
The Stereochemical Filter
Mammalian cells possess strict "gates" for sugar entry.
GLUTs (Facilitated Diffusion): Transport D-Glucose but have negligible affinity for methylated glucopyranosides (both α and β).
SGLTs (Active Transport): SGLT1 and SGLT2 require a specific orientation of the glycosidic bond. They actively transport the α-anomer (MαG). The β-anomer (MβG) is rejected or transported with extremely low affinity (K_m > 1000-fold higher).
Experimental Implication: In a drug development context, if your cell line takes up MβG, your assay is likely measuring non-specific diffusion or membrane leakage, not SGLT activity. MβG is the "Lock Integrity Check."
Pathway Visualization
Figure 1: Stereoselective gating at the SGLT interface. MβG acts as a negative control to confirm that uptake is transporter-mediated and stereospecific.
Part 2: Protocols for Drug Development
Protocol A: The "Stereospecificity Check" in SGLT Assays
Application: Validating recombinant cell lines (e.g., CHO-SGLT2, HEK-SGLT1) or primary renal proximal tubule cells before screening SGLT2 inhibitors (e.g., Empagliflozin).
The Logic: A valid SGLT assay must show high uptake of α-MG and negligible uptake of MβG. If MβG uptake is high, the cells are leaky or expressing incorrect transporters.
Materials:
Buffer A (Transport): 137 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 0.5 mM MgCl2, 10 mM HEPES, pH 7.4.
Buffer B (Sodium-Free Control): Replace NaCl with Choline Chloride (to prove Na+-dependence).
Tracers: [14C]-Methyl-α-D-glucopyranoside (Active) and [14C]-Methyl-β-D-glucopyranoside (Control).
Stop Solution: Ice-cold Buffer A containing 0.5 mM Phlorizin.
Step-by-Step Methodology:
Cell Preparation: Seed SGLT-expressing cells in 24-well plates (Poly-D-Lysine coated) and grow to 90% confluency.
Starvation: Wash cells 2x with warm Buffer A (glucose-free) to deplete intracellular glucose (30 mins).
The Challenge (Triplicate Conditions):
Group 1 (Positive): Buffer A + 1 mM [14C]-MαG.
Group 2 (Negative Stereocontrol): Buffer A + 1 mM [14C]-MβG.
Group 3 (Na-Free Control): Buffer B + 1 mM [14C]-MαG.
Incubation: Incubate at 37°C for exactly 60 minutes.
Termination: Aspirate buffer and immediately flood with 1 mL Ice-Cold Stop Solution . Wash 3x rapidly.
Lysis & Readout: Solubilize cells in 0.1 M NaOH / 1% SDS. Measure radioactivity via liquid scintillation counting.
Acceptance Criteria (Validation):
Condition
Expected Result (CPM)
Interpretation
Group 1 (α-MG + Na+)
High (>10,000)
Functional SGLT Transport
Group 2 (β-MG + Na+)
Low (<500)
Pass: Transport is stereospecific.
| Group 3 (α-MG - Na+) | Low (<500) | Pass: Transport is Na+-dependent. |
Protocol B: MβG as a Glycosyl Acceptor (Biocatalysis/CMC)
Application: Enhancing the solubility of hydrophobic drug candidates (aglycones) by enzymatic glycosylation. MβG acts as a donor/acceptor modulator in transglycosylation reactions.
The Logic: Many glycosyltransferases or glycosidases (e.g., from Aspergillus) can transfer a glucose moiety from MβG to a drug molecule, or use MβG to "prime" the reaction equilibrium.
Workflow:
Reaction Mix:
Drug Candidate (Acceptor): 10 mM (dissolved in DMSO, final <5%).
MβG (Donor/Modulator): 50–100 mM (Excess drives equilibrium).
Enzyme: β-Glucosidase or Glucosyltransferase (10 U/mL).
Buffer: 50 mM Sodium Phosphate, pH 6.0.
Incubation: 40°C with agitation (500 rpm) for 24 hours.
Analysis: Quench with Acetonitrile. Analyze conversion of Drug → Drug-Glucoside via HPLC-MS.
Part 3: Comparative Data & Properties
Table 1: Critical Properties of Methyl-Glucopyranosides in Research
Feature
Methyl-α -D-glucoside (MαG)
Methyl-β -D-glucoside (MβG)
D-Glucose
SGLT Affinity
High (K_m ~0.5 - 2 mM)
Negligible / Very Low
High
GLUT Affinity
Negligible
Negligible
High
Metabolism
Non-metabolizable (accumulates)
Non-metabolizable
Rapid Glycolysis
Primary Use
Tracer for Active Transport
Stereospecificity Control
Metabolic Substrate
Induction
N/A
Cellulase Inducer (Fungi)
Repressor (Carbon Catabolite)
Part 4: Troubleshooting & Optimization
High Background in MβG Control:
Cause: Inadequate washing or membrane damage.
Fix: Ensure Stop Solution is ice-cold and contains Phlorizin to prevent efflux/influx during washing. Check cell viability (Trypan Blue) to ensure MβG isn't entering via membrane tears.
Osmotic Effects:
Since MβG is not metabolized, it acts as an osmolyte. If using high concentrations (>20 mM) for "metabolic crowding" studies, ensure the control arm uses Mannitol to balance osmolarity, not Glucose.
Fungal Induction (Special Note):
If using MβG to induce protein expression in Trichoderma or Pichia, MβG is often superior to glucose because it induces the bgl (beta-glucosidase) operon without triggering Carbon Catabolite Repression (CCR) as strongly as glucose.
References
Wright, E. M., et al. (2011). "Biology of Human Sodium Glucose Transporters." Physiological Reviews. (Defines the stereospecificity of SGLT for α-anomers over β-anomers). Link
Castaneda-Sceppa, C., et al. (2010). "Calcitriol mediates the activity of SGLT1 through an extranuclear initiated mechanism."[1] Journal of Biological Chemistry. (Demonstrates the use of methyl-glucosides in transport kinetics). Link
Gao, D., et al. (2013). "Induction of cellulase gene expression by methyl-β-D-glucoside in Trichoderma reesei." Biotechnology for Biofuels. (Establishes MβG as a specific inducer for bioproduction). Link
Loo, D. D., et al. (2012). "Kinetics of the human Na+/glucose cotransporter hSGLT2." American Journal of Physiology-Renal Physiology. (Provides K_m values and substrate specificity data for SGLT2 drug targets). Link
-D-glucopyranoside hemihydrate (MG 0.5 HO)
CAS: 7000-27-3 (Hemihydrate); 709-50-2 (Anhydrous)
Molecular Weight: 203.19 g/mol (Hemihydrate); 194.18 g/mol (Anhydrous)
Thermodynamic Status: Kinetic product of glycosylation; thermodynamically distinct from the -anomer due to the equatorial methoxy configuration.
Executive Summary for Researchers:
Methyl-
-D-glucopyranoside is a non-reducing carbohydrate derivative widely used as a model substrate in transmembrane transport studies (e.g., SGLT1/SGLT2 assays), a thermodynamic probe for protein stabilization, and a surfactant precursor. Unlike its -anomer, which is stabilized by the anomeric effect (axial -OMe), the -anomer possesses an equatorial methoxy group.[1] This structural difference results in a significantly lower melting point (~107–111°C vs. ~165°C for the -form), implying a lower crystal lattice energy and generally higher solubility in polar protic solvents.
This guide addresses the critical solubility behaviors, thermodynamic handling, and troubleshooting protocols required for precision experimental work.
Part 1: Solvent Selection & Solubility Data
Quick Reference: Solubility Profile
The following data aggregates experimental values and predictive models based on the compound's polarity (logP
-2.2) and hydrogen bonding capacity.
Solvent Class
Solvent
Solubility Rating
Approx. Conc. (25°C)
Notes
Aqueous
Water (PBS, pH 7.4)
High
~100 mg/mL (0.5 M)
Preferred solvent. Dissolution is endothermic; gentle warming aids kinetics.
Alcohols
Methanol
High
> 50 mg/mL
Excellent for stock solutions if water must be avoided initially.
Ethanol
Moderate
~10–20 mg/mL
Solubility decreases significantly with chain length.
Isopropanol
Low
< 5 mg/mL
Poor solvent; often used as an anti-solvent for crystallization.
Aprotic Polar
DMSO
High
> 100 mg/mL
Universal solvent for biological assays; difficult to remove.
DMF
Moderate/High
~50 mg/mL
Good alternative to DMSO for synthetic applications.
Organic
Acetone
Very Low
< 1 mg/mL
Anti-solvent. Used to precipitate the compound.
Ethyl Acetate
Negligible
Insoluble
Incompatible for dissolution.
Chloroform/Hexane
Insoluble
0 mg/mL
Strictly non-polar; no interaction with hydroxyl groups.
Critical Note on The Hemihydrate Form:
The commercial "hemihydrate" contains approximately 4.4% water by weight . When preparing precise molar solutions in anhydrous organic solvents (e.g., anhydrous methanol for synthesis), you must account for this water content or dry the compound first (see Thermodynamics section).
Part 2: Thermodynamics & Stability
The Anomeric Effect & Lattice Energy
Users often confuse the
and forms. The solubility difference is rooted in their crystal structures.
-Anomer: Axial -OMe group.[1] Stabilized by the anomeric effect (n overlap).[1][2][3] Higher Melting Point (~165°C). Harder to dissolve.
-Anomer: Equatorial -OMe group.[1] Sterically less hindered but lacks anomeric stabilization. Lower Melting Point (~110°C). Easier to dissolve (lower energy barrier to break crystal lattice).
Temperature Dependence (Van't Hoff Behavior)
Solubility (
) generally follows the Van't Hoff equation in pure solvents:
Actionable Insight: Dissolution of M
G is endothermic (). If your solution is cloudy at room temperature (25°C), increasing the temperature to 37°C or 50°C will significantly increase saturation limits.
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "My solution is cloudy or precipitating after preparation."
Diagnosis A (Solvent Mismatch): Are you using a solvent with a dielectric constant (
Use this standard workflow to determine exact solubility in a novel solvent system.
Figure 1: Standard Operating Procedure for solubility determination. Note that filtration must occur at the equilibration temperature to prevent precipitation.
Protocol B: Preparation of 100 mM Stock Solution (PBS)
Weighing: Weigh 203.2 mg of powder into a 15 mL conical tube.
Solvent Addition: Add ~8 mL of PBS (pH 7.4).
Dissolution: Vortex vigorously. If particles persist, sonicate for 5 mins at 37°C.
Final Volume: Adjust volume to exactly 10 mL with PBS.
Sterilization: Pass through a 0.22
m PES syringe filter.
References
Thermodynamic Properties & Anomeric Effect:
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Foundational text on why
and
forms differ in stability).
Solubility Data & Applications
Thermo Fisher Scientific. (2024).[2] Methyl-beta-D-glucopyranoside hemihydrate, 99% Product Specifications. Retrieved from (Verifies aqueous solubility of 10% w/v as clear/colorless).
MedChemExpress. (2024). Methyl beta-D-glucopyranoside Solubility & Safety Data. Retrieved from (Cites 100 mg/mL solubility in water).
Experimental Methodology
NIST Chemistry WebBook.[6] Methyl beta-D-glucopyranoside Thermochemistry. Retrieved from (Source for melting point and phase transition data).
Wang, J., et al. (2011). "Solubility of alpha-methyl-D-glucoside in different solvents." Journal of Chemical & Engineering Data. (comparative methodology for glycoside solubility).
Proper storage and handling of hygroscopic Methyl-beta-D-glucopyranoside hemihydrate
Senior Application Scientist Desk [1][2] Introduction: The Nature of the Compound Methyl-beta-D-glucopyranoside hemihydrate (CAS: 7000-27-3 for hemihydrate; 709-50-2 for anhydrous parent) is a non-reducing carbohydrate d...
Methyl-beta-D-glucopyranoside hemihydrate (CAS: 7000-27-3 for hemihydrate; 709-50-2 for anhydrous parent) is a non-reducing carbohydrate derivative widely used as a protein stabilizer, cryoprotectant, and model substrate for glycosidases.[1][2][3][4][5]
The Critical Challenge: As a hemihydrate , this crystal lattice incorporates water molecules (
per molecule). However, it is also hygroscopic , meaning it aggressively attracts excess atmospheric moisture beyond its stoichiometric water. This duality creates a handling paradox: you must keep it dry enough to prevent clumping and deliquescence (turning into liquid), but you must not "over-dry" it (e.g., high-heat baking) to the point where you strip the lattice water, effectively converting it to an anhydrous form and altering your molar mass calculations.[1]
Module 1: Storage & Environmental Control
Objective: Maintain the "Dry Chain" to prevent physical degradation.[1]
Q: What are the optimal long-term storage conditions?
A: Store the powder at +4°C (Refrigerated) in a tightly sealed container with a secondary desiccant barrier.
The Mechanism: Lower temperatures reduce the kinetic energy of water vapor, slowing absorption. However, refrigerators are high-humidity environments.[1] Therefore, the primary bottle must be placed inside a secondary container (e.g., a sealable plastic box or desiccator jar) containing activated silica gel or Drierite™.
Q: Can I store it at -20°C?
A: Yes, but it is often unnecessary and introduces risk.
Risk Factor: The temperature differential between -20°C and room temperature (RT) is steep.[1] When you remove a bottle from -20°C, condensation forms almost instantly on the cold glass.[1] If you open the bottle before it fully equilibrates to RT, you will trap this moisture inside, ruining the remaining powder.
Rule: If stored at -20°C, allow 2–3 hours of equilibration time on the benchtop before breaking the seal.
Q: How do I handle the "Hemihydrate" nature during storage?
A: Do not store with strong desiccants (like
) under high vacuum for extended periods unless you intend to convert it to the anhydrous form. Standard silica gel at 4°C is safe and will adsorb surface moisture without stripping the crystal lattice water.
Module 2: Handling & Weighing Protocols
Objective: Transfer mass accurately without inducing deliquescence.[1]
Q: The powder clumps immediately upon opening. How do I weigh it accurately?
A: You are likely experiencing rapid moisture uptake. Use the "Inert Weighing Protocol" :
Equilibrate: Ensure the bottle is at room temperature.
Aliquot Strategy: Never weigh directly from the stock bottle into a solution.
The "Dry Zone": If a glovebox is unavailable, use a "glove bag" or simply work rapidly with a funnel that has been oven-dried.[1]
Close Immediately: Do not leave the stock bottle open while watching the balance stabilize. Cap it between every spatula transfer.
Q: Can I dry the powder in an oven if it looks wet?
A:CAUTION.
Surface Moisture vs. Lattice Water: If the powder is merely clumped, you can dry it, but you risk removing the hemihydrate water (
Error: If you bake it to anhydrous but calculate using the hemihydrate MW, your molarity will be off by ~4.6%.
Recommendation: If the powder is wet/gooey, it has deliquesced. Discard it for quantitative work. For qualitative work, vacuum dry at room temperature, but treat the resulting solid as an undefined hydrate state.
Visualization: The Handling Workflow
Caption: Decision logic for handling hygroscopic Methyl-beta-D-glucopyranoside. Note the critical equilibration step to prevent condensation.
Module 3: Solution Preparation & Stability
Objective: Ensure the dissolved compound remains stable.
Q: Is the compound stable in solution?
A: Yes, Methyl-beta-D-glucopyranoside is a glycoside (acetal), which renders it stable to oxidation and neutral/basic hydrolysis.[1] It does not undergo mutarotation because the anomeric carbon is locked in the methyl bond.
Vulnerability: It is susceptible to acid hydrolysis (pH < 4.0) combined with heat, which will cleave the methyl group, releasing Methanol and Glucose.
Q: How should I sterilize the solution?
A:Filter Sterilization (0.22 µm) is the gold standard.
Autoclaving: While often cited as stable, autoclaving (121°C, 15 psi) introduces a risk of partial hydrolysis, especially if the buffer pH shifts during heating. For critical pharmaceutical applications, do not autoclave.
Q: What is the solubility limit?
A: It is highly soluble in water (>100 mg/mL).
Troubleshooting Dissolution: If crystals float or resist wetting, it is due to surface tension or entrapped air. Vortexing or mild sonication (30 seconds) will resolve this.
Module 4: Troubleshooting (FAQ)
Q: My "Hemihydrate" calculation doesn't match my osmolarity readings. Why?
A: You may have "drifted" between the anhydrous and hemihydrate forms.
Scenario A: The manufacturer supplied the anhydrous form (CAS 709-50-2) but labeled it generically, and you used the hemihydrate MW (203.[1]19) for calculation. Result: Your solution is more concentrated than you think.
Scenario B: You dried the hemihydrate too aggressively, creating anhydrous powder, but weighed it as hemihydrate.
Fix: Verify the Certificate of Analysis (CoA) for the specific water content (Karl Fischer titration). If water content is <1%, use MW 194.18. If ~4-5%, use MW 203.19.[1]
Q: The powder has turned into a solid block. Can I chip it out?
A: Only for qualitative use (e.g., checking protein binding generally).
Reasoning: When hygroscopic powders form a block, water has migrated into the crystal lattice. The mass you chip off contains an unknown percentage of water. You cannot calculate Molarity (M) accurately.
Caption: Pathway of moisture uptake leading to experimental error. Note that surface adsorption evolves into lattice disruption (liquefaction).[1]
References
National Institute of Standards and Technology (NIST). (2023). Methyl beta-D-glucopyranoside Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link][1]
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. [Link]
Troubleshooting common issues in Fischer glycosidation of glucose
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting, Optimization, and Standard Protocols for Acid-Catalyzed Glycosidation Executive Summary & Mechanistic Logic...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting, Optimization, and Standard Protocols for Acid-Catalyzed Glycosidation
Executive Summary & Mechanistic Logic
Welcome to the technical support hub for Fischer Glycosidation. This reaction is the industry standard for producing alkyl glucosides (from methyl glucoside to complex alkyl polyglucosides/APGs). However, it is deceptively simple.[1] It is a reversible equilibrium governed by a tug-of-war between kinetic control (formation of furanosides) and thermodynamic control (formation of pyranosides).
Success depends on three variables: Water Management , Acid Strength/Type , and Thermal History .
The Reaction Landscape (Pathway Diagram)
The following diagram illustrates the critical bifurcation between kinetic and thermodynamic products. Understanding this is the first step in troubleshooting your isomer ratio.
Figure 1: Mechanistic pathway showing the progression from rapid furanoside formation to stable pyranoside accumulation. Note that water drives the equilibrium backward toward the starting material.
Troubleshooting Guides (FAQ Format)
Issue 1: "I have high residual glucose and low conversion."
Diagnosis: The equilibrium has stalled or reversed due to water accumulation.
The Science: Fischer glycosidation generates 1 mole of water for every mole of product. Since the reaction is reversible, this water acts as a nucleophile, hydrolyzing your product back into glucose.
Corrective Actions:
Increase Alcohol Equivalents: In standard protocols, the alcohol acts as both reactant and solvent. Ensure a molar ratio of at least 5:1 to 10:1 (Alcohol:Glucose). This floods the equilibrium, statistically favoring glycoside formation.
Active Water Removal:
Low Boiling Alcohols (MeOH/EtOH): Use activated 3Å or 4Å molecular sieves in the reaction vessel or a Soxhlet extractor containing sieves.
High Boiling Alcohols (Butanol/Decanol): Apply vacuum (20–50 mbar) or use a Dean-Stark trap to continuously remove water as an azeotrope.
Check Catalyst Loading: If using a resin (e.g., Amberlyst 15), ensure pores are not clogged. Standard loading is 10–20% w/w relative to glucose.
Issue 2: "My product is turning brown/black (Caramelization)."
Diagnosis: Thermal degradation or polymerization ("Polydextrose" formation).
The Science: Glucose is thermally unstable in acidic media. "Browning" is often the formation of furfural derivatives or random polymerization (polydextrose) caused by harsh conditions.
Corrective Actions:
Temperature Cap: Do not exceed 100–110°C unless strictly necessary. For methanol/ethanol, reflux temperature is safe. For higher alcohols, use vacuum to lower the boiling point.
Acid Concentration: If using homogeneous acids (H₂SO₄), keep concentration <1 mol%. High local acid concentration causes immediate charring.
Switch to Heterogeneous Catalysts: Use Amberlyst 15 or Dowex 50W . These solid acids minimize side reactions because the acidity is confined to the resin bead interior, reducing the interaction between the sugar and "free" protons in the bulk hot solvent.
Issue 3: "I cannot separate the catalyst or neutralize without forming a mess."
Diagnosis: Improper work-up of homogeneous acid catalysts.
The Science: Neutralizing H₂SO₄ or HCl with NaOH creates salts (Na₂SO₄/NaCl) that are partially soluble in alcohols and difficult to filter out, contaminating the final glycoside crystals.
Corrective Actions:
The "Resin" Solution: Switch to a macroreticular sulfonic acid resin (e.g., Amberlyst 15).
Benefit: Work-up becomes a simple filtration.[2] No neutralization required.[3] No salts formed.
Anionic Exchange: If you must use mineral acid, neutralize with a weak basic anion exchange resin (e.g., Amberlyst A21) instead of NaOH. You can then filter off the resin, leaving a salt-free solution.
Issue 4: "I'm getting the wrong isomer (Furanoside vs. Pyranoside)."
Diagnosis: Incorrect reaction time or temperature control.
Corrective Actions:
Target: Furanosides (Kinetic):
Use lower temperatures (reflux MeOH/EtOH).
Stop the reaction early (monitor via TLC/HPLC). Furanosides form within the first 30–60 minutes.
Target: Pyranosides (Thermodynamic):
Extend reaction time (4–24 hours).
Ensure reflux is vigorous. The system must have enough energy to overcome the activation barrier to reorganize the ring from 5-membered to 6-membered.
Comparative Data: Catalyst Performance
The following table summarizes why the industry is shifting toward heterogeneous catalysis for this specific reaction.
Feature
Mineral Acid (H₂SO₄/HCl)
Amberlyst 15 (Solid Resin)
Reaction Rate
Very Fast
Moderate (Diffusion limited)
Work-up
Complex (Neutralization/Desalting)
Simple (Filtration)
Product Purity
Lower (Browning common)
High (Less charring)
Reusability
None (Single use)
High (Can be regenerated)
Corrosion
High (Requires glass-lined reactors)
Low
Standardized Protocol: Amberlyst-Catalyzed Synthesis of Methyl-α-D-Glucopyranoside
This protocol prioritizes purity and ease of work-up over raw speed. It is a self-validating system; if the filtration is clear, your catalyst removal was successful.
Reagents
D-Glucose (Anhydrous): 10.0 g (55.5 mmol)
Methanol (Anhydrous): 50 mL (Excess, acts as solvent)
Catalyst: Amberlyst 15 (H+ form), 2.0 g (20 wt% loading), pre-washed with methanol.
Workflow
Activation: Wash Amberlyst 15 with methanol (3x) to remove manufacturing impurities and water.
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Glucose, Methanol, and the activated Amberlyst 15.
Note: Add a drying tube (CaCl₂) to the top of the condenser to exclude atmospheric moisture.
Reaction: Heat to vigorous reflux (~65°C).
Checkpoint: Glucose will initially be insoluble. As the reaction proceeds, the solution will clarify as the more soluble methyl glucoside forms.
Time: Reflux for 16–24 hours to ensure thermodynamic conversion to the pyranoside (mostly
Success Indicator: Disappearance of the baseline glucose spot and appearance of a higher Rf spot (Methyl Glucoside).
Work-up:
Cool to room temperature.
Filter the mixture through a sintered glass funnel to remove the resin beads.
Wash the beads with 10 mL cold methanol.
Isolation: Concentrate the filtrate on a rotary evaporator. The product will often crystallize spontaneously upon cooling or addition of a seed crystal.
Troubleshooting Logic Tree
Use this decision tree to diagnose failures in real-time.
Figure 2: Diagnostic logic flow for identifying root causes of experimental failure.
Modern Protocols & Catalysts: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (2022). Topics in Current Chemistry. Retrieved from 5
Amberlyst 15 Application: Efficient conversion of glucose into 5-hydroxymethylfurfural using a bifunctional Fe3+ modified Amberlyst-15 catalyst. (n.d.). Royal Society of Chemistry. Retrieved from 6
Alkyl Polyglucoside (APG) Synthesis: Technological Research on Preparation of Alkyl Polyglycoside by High-Gravity Impinging Stream-Rotating Packed Bed. (2025). MDPI. Retrieved from 7
Microwave Acceleration: Microwave-accelerated Fischer glycosylation. (2005). Elsevier.[2] Retrieved from 2
Technical Support Center: Synthesis of Methyl-β-D-glucopyranoside Derivatives
Welcome to the technical support center for the synthesis of Methyl-β-D-glucopyranoside and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl-β-D-glucopyranoside and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbohydrate chemistry. Here, we address common challenges in a practical question-and-answer format, offering not just solutions but the underlying chemical principles to empower your experimental design. Our focus is on providing field-proven insights and robust protocols to help you overcome synthetic hurdles with confidence.
Section 1: Mastering Regioselectivity - Protecting Group Strategies
The selective functionalization of the multiple hydroxyl groups on a glucopyranoside is a primary challenge. Due to the similar reactivity of the secondary hydroxyls at C-2, C-3, and C-4, achieving regioselectivity requires a carefully planned protecting group strategy.[1][2]
Q1: I need to selectively functionalize the C-6 primary hydroxyl group, but my reagents are reacting with the other hydroxyls. How can I achieve selectivity?
A1: The Challenge of Discriminating Hydroxyl Reactivity
The C-6 primary hydroxyl group is inherently more sterically accessible and often more nucleophilic than the secondary hydroxyls at C-2, C-3, and C-4.[2] However, under many reaction conditions, this difference is insufficient to prevent side reactions. The key is to exploit this steric difference with a suitable protecting group.
Expert Insight & Troubleshooting:
Utilize Bulky Protecting Groups: The most common and effective strategy is to use a sterically demanding protecting group that will preferentially react at the least hindered C-6 position. The trityl (Tr) and t-butyldimethylsilyl (TBDMS) groups are excellent choices.[2]
Optimize Reaction Conditions: Running the protection reaction at low temperatures (e.g., 0 °C to -20 °C) can enhance the kinetic selectivity for the primary hydroxyl group. Using a stoichiometric amount of the silylating or tritylating agent (e.g., 1.05-1.1 equivalents) is crucial to avoid protection at other positions.
Consider a One-Pot Silylation-Acylation Strategy: Some methods allow for a one-pot regioselective silylation of the primary alcohol followed by acylation of the remaining hydroxyls, which can streamline the synthetic process.[2]
Experimental Protocol: Selective Silylation of the C-6 Hydroxyl Group
This protocol details the regioselective protection of the C-6 hydroxyl of Methyl-β-D-glucopyranoside with TBDMS chloride.
Reagent
Molar Eq.
Purpose
Methyl-β-D-glucopyranoside
1.0
Starting Material
TBDMS-Cl
1.1
Protecting Group Reagent
Imidazole
2.5
Catalyst and HCl Scavenger
Dry DMF
-
Solvent
Step-by-Step Methodology:
Dissolve Methyl-β-D-glucopyranoside (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (Argon or Nitrogen).
Cool the solution to 0 °C using an ice bath.
Add a solution of t-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) in dry DMF dropwise over 30 minutes.
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding methanol (5 mL).
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the resulting crude product by silica gel column chromatography to yield Methyl-6-O-TBDMS-β-D-glucopyranoside.
Q2: My goal is to synthesize a 3,4-branched glycan, which requires isolating the C-2 and C-6 hydroxyls. What is an effective strategy for this?
A2: The Benzylidene Acetal Strategy
For modifications at C-2 and C-3, a common and highly effective strategy is to first protect the C-4 and C-6 hydroxyls simultaneously using a benzylidene acetal.[3][4] This forms a rigid bicyclic system, leaving the C-2 and C-3 hydroxyls available for further functionalization.
Expert Insight & Troubleshooting:
Acetal Formation: The reaction of Methyl-β-D-glucopyranoside with benzaldehyde dimethyl acetal or benzaldehyde in the presence of a Lewis acid catalyst (e.g., camphorsulfonic acid, CSA, or ZnCl₂) selectively forms the 4,6-O-benzylidene acetal.[3]
Selective Opening: The power of this strategy lies in the regioselective reductive opening of the benzylidene acetal. Using a reagent like sodium cyanoborohydride (NaCNBH₃) in the presence of HCl can selectively open the acetal to reveal the C-4 hydroxyl while leaving a benzyl ether at the C-6 position.[5] This provides a versatile intermediate with a free C-4 OH for glycosylation and orthogonal protecting groups at other positions.
Workflow for Accessing Specific Hydroxyl Groups
The following diagram illustrates a logical workflow for preparing a building block with a free C-4 hydroxyl, suitable for synthesizing 3,4-branched structures.
Caption: Protecting group strategy for isolating the C-4 OH.
Section 2: Controlling Anomeric Selectivity in Glycosylation
Achieving high stereoselectivity during the formation of the glycosidic bond is one of the most significant challenges in carbohydrate synthesis.[6] For β-D-glucopyranosides, the goal is to form the 1,2-trans glycosidic linkage, but the thermodynamically favored 1,2-cis (α) anomer, stabilized by the anomeric effect, is often a competing product.[7][8]
Q3: I am getting a mixture of α and β anomers in my glycosylation reaction. How can I improve the stereoselectivity for the desired β-anomer?
A3: The Key to β-Selectivity: Neighboring Group Participation
The stereochemical outcome of a glycosylation reaction is influenced by the glycosyl donor, acceptor, promoter, solvent, and temperature.[9][10] The most reliable method to ensure the formation of a 1,2-trans-β-glycosidic linkage is to use a "participating" protecting group at the C-2 position of the glycosyl donor.[7]
Expert Insight & Troubleshooting:
C-2 Participating Groups: Protecting groups such as O-acetyl (Ac) or O-benzoyl (Bz) at the C-2 position of the donor are essential.[7] Upon activation of the anomeric leaving group, the C-2 ester carbonyl oxygen attacks the anomeric center intramolecularly, forming a stable cyclic dioxolenium ion intermediate. This intermediate effectively shields the α-face of the molecule.
Nucleophilic Attack: The glycosyl acceptor can then only attack from the opposite (β) face, resulting in the exclusive formation of the 1,2-trans product.
Solvent Choice: While participation is the dominant factor, solvent choice still matters. Dichloromethane (DCM) is a common solvent for these reactions, as it generally leads to faster reaction rates compared to ethers or acetonitrile.[7][9]
Temperature Control: For kinetically controlled reactions, lower temperatures (e.g., -78 °C to 0 °C) are often employed to favor the formation of the β-anomer.[9]
Mechanism of Neighboring Group Participation
The diagram below illustrates how a C-2 participating group directs the stereochemical outcome of the glycosylation.
Caption: Neighboring group participation ensures β-selectivity.
Impact of Reaction Parameters on Anomeric Ratio
The following table summarizes general trends for controlling stereoselectivity.
Favors the kinetically controlled product (β) over the thermodynamic (α).
Solvent
Ethers (e.g., Et₂O) can sometimes favor β-products.[11]
Nitriles (e.g., CH₃CN) can favor α-products.
Solvents can coordinate with intermediates and influence the transition state.[7][9]
Section 3: Purification and Analysis
The purification of carbohydrate derivatives, especially the separation of anomeric mixtures, can be a significant bottleneck. The similar polarity of α and β anomers makes their separation by standard chromatography challenging.[12]
Q4: My reaction produced an α/β mixture of my glucoside derivative, and I'm struggling to separate the anomers using silica gel chromatography. What can I do?
A4: Advanced Strategies for Anomer Separation
When standard silica gel chromatography fails, several alternative strategies can be employed.
Expert Insight & Troubleshooting:
Optimize Chromatography Conditions:
Solvent System: Meticulously screen different solvent systems. Sometimes, adding a small amount of a third solvent (like methanol or toluene) to a standard ethyl acetate/hexane system can improve resolution.
Column Length & Packing: Use a longer column with a smaller particle size silica gel for higher resolution. Ensure the column is packed perfectly to avoid band broadening.
Recrystallization: If your desired β-anomer is crystalline, attempting recrystallization from various solvent systems can be a highly effective method for obtaining pure material.
Reverse-Phase Chromatography: For compounds with sufficient non-polar character (e.g., those with benzyl or other large protecting groups), reverse-phase HPLC (RP-HPLC) on a C18 column can provide excellent separation of anomers.[13][14]
Chemical Derivatization: If all else fails, consider derivatizing the anomeric mixture. Acylating a free hydroxyl group on the sugar can sometimes alter the polarity difference between the anomers enough to allow for separation on silica gel. The protecting group can then be removed post-purification.
Enzymatic Resolution: In specific cases, enzymes like β-glucosidase can be used. These enzymes will selectively hydrolyze the β-glycosidic bond, leaving the α-anomer intact, which can then be separated from the resulting free sugar.[15]
Frequently Asked Questions (FAQs)
Q: Why is my acylation reaction not going to completion or showing low regioselectivity?A: Acylation reactions are sensitive to steric hindrance and the nucleophilicity of the hydroxyl groups.[2][16] Ensure your starting material is completely dry, as water will consume the acylating agent. Use a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts alongside a base like pyridine or triethylamine to activate the acylating agent (e.g., acetic anhydride or benzoyl chloride).[2] For regioselectivity, consider enzymatic acylation, which can offer exquisite control.[17]
Q: I am trying to perform an etherification (e.g., benzylation) on my Methyl-β-D-glucopyranoside, but the reaction is sluggish and incomplete.A: Etherification requires a strong base to deprotonate the hydroxyl group. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is the standard method.[18] Ensure your NaH is fresh and reactive (handle with extreme care!). The reaction often requires heating (e.g., 60-80 °C) to proceed at a reasonable rate. Incomplete reactions can result from "dead" NaH, insufficient reaction time, or lower temperatures.
Q: What is the "anomeric effect" and why does it favor the α-anomer?A: The anomeric effect is a stereoelectronic phenomenon that stabilizes the axial (α) anomer in pyranosides.[8] It involves a favorable orbital overlap between a lone pair on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-O bond of the anomeric substituent. This interaction is geometrically optimal when the substituent is in the axial position, making the α-anomer more thermodynamically stable than the β-anomer, where this overlap is poor.[8]
References
Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Not specified.
Controlling the Stereoselectivity of Glycosylation via Solvent Effects. (2016). Not specified.
Controlling the stereoselectivity of glycosylation via solvent effects. (2016).
Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. (2015). Chemical Science (RSC Publishing).
Controlling the stereoselectivity of glycosylation via solvent effects. (2016). Semantic Scholar.
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2021). Chemical Reviews.
Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. (n.d.).
Application Notes and Protocols for the Selective Chlorination of α-D-Glucopyranose. (n.d.). Benchchem.
1 Protecting Group Strategies in Carbohydr
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. (n.d.). PMC.
Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (n.d.). PubMed Central.
Strategic approach for purification of glycosides from the natural sources. (n.d.).
Enzymic acylation of methyl D- and L-glycopyranosides: influence of the 3-hydroxyl group. (1993). Not specified.
Strategies to Purify Carbohydrate-Based Compounds. (n.d.). Teledyne Labs.
An improved procedure for regioselective acylation of carbohydrates: novel enzymatic acylation of α-D-glucopyranose and methyl α-D-glucopyranoside. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol?. (n.d.). ECHEMI.
Methyl glucoside hydrolysis catalyzed by beta-glucosidase. (n.d.). PubMed.
Comparative analysis of Methyl-beta-D-glucopyranoside vs Methyl-alpha-D-glucopyranoside
Comparative Analysis: Methyl- -D-glucopyranoside vs. Methyl- -D-glucopyranoside[1][2] Executive Summary For researchers in carbohydrate chemistry and drug development, the distinction between Methyl- -D-glucopyranoside (...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis: Methyl-
-D-glucopyranoside vs. Methyl-
-D-glucopyranoside[1][2]
Executive Summary
For researchers in carbohydrate chemistry and drug development, the distinction between Methyl-
-D-glucopyranoside (MG) and Methyl--D-glucopyranoside (MG) extends far beyond simple stereoisomerism.[1]
M
G is the industry-standard, non-metabolizable probe for Sodium-Glucose Linked Transporters (SGLT), essential for screening type 2 diabetes therapeutics (gliflozins). MG , conversely, serves as a highly specific substrate for characterizing -glucosidase activity and is increasingly utilized as a non-reducing protein stabilizer and surfactant precursor due to its distinct solvation profile.
Physicochemical Profile & The Anomeric Effect
The fundamental difference lies at the C1 anomeric carbon.[1] In M
G, the methoxy group is axial ; in MG, it is equatorial . While steric arguments usually favor equatorial substituents (as seen in glucose), the anomeric effect dominates here, making the -anomer thermodynamically more stable.[2][3]
Comparative Properties Table
Feature
Methyl--D-glucopyranoside (MG)
Methyl--D-glucopyranoside (MG)
CAS Number
97-30-3
709-50-2
Configuration
C1-Methoxy is Axial
C1-Methoxy is Equatorial
Melting Point
165 – 169 °C
108 – 110 °C
Specific Rotation
(H₂O)
(H₂O)
Thermodynamics
Stabilized by Anomeric Effect (~6-7 kJ/mol)
Less stable; rearranges to in acid
Reducing Power
Non-reducing (Stable acetal)
Non-reducing (Stable acetal)
Primary Utility
SGLT Transporter Probe
-Glucosidase Substrate / Surfactant
Mechanism: The Anomeric Effect
The stability of M
G arises from the hyperconjugation of the endocyclic oxygen lone pair () into the antibonding orbital of the C1-methoxy bond ().[1][3] This interaction is geometrically possible only when the methoxy group is axial ().
Figure 1: Acid-catalyzed equilibration favors the
-anomer due to stereoelectronic stabilization.
Biological Specificity: Transporters & Enzymes[6]
This section details the critical functional differences used in assay development.
A. Membrane Transport: SGLT vs. GLUT
This is the most critical distinction for drug discovery.
M
G (AMG): Is a specific substrate for SGLT1 and SGLT2 (Sodium-Glucose Cotransporters) but is NOT transported by GLUTs (facilitated diffusion transporters).
Application: Because M
G is transported but not metabolized (it cannot be phosphorylated by hexokinase), it allows researchers to measure transport kinetics in isolation, without the confounding variable of glycolysis. It is the gold standard for testing SGLT inhibitors (e.g., Empagliflozin).
M
G: Is generally excluded by SGLT transporters due to strict steric requirements at the binding pocket.
B. Enzymatic Hydrolysis: The "Lock and Key"
These molecules are non-interchangeable substrates for glycoside hydrolases.
-Glucosidase (Maltase/Yeast): Hydrolyzes MG.
-Glucosidase (Almond/Cellulase): Hydrolyzes MG.
Kinetic Insight: Almond
-glucosidase hydrolyzes MG with catalytic efficiency () approx. times faster than spontaneous hydrolysis.[4][5]
Experimental Protocols
Protocol A: SGLT Activity Assay (Using MG)
Purpose: To quantify active glucose transport in cells (e.g., HEK-293 expressing SGLT2) and screen inhibitors.
Reagents:
C-Methyl--D-glucopyranoside (C-AMG).
Wash Buffer: Choline-Cl (sodium-free) to stop transport.
Lysis Buffer: 0.1M NaOH.
Workflow:
Preparation: Seed SGLT-expressing cells in 96-well plates.
Starvation: Wash cells with glucose-free buffer.
Uptake: Incubate cells with buffer containing 10
M C-AMG Test Inhibitor (e.g., Phlorizin) for 30-60 mins at 37°C.
Control: Perform parallel uptake in Sodium-Free buffer (Choline replaced) to determine non-specific binding.
Termination: Rapidly wash cells
with ice-cold Choline-Cl buffer. (Cold temperature locks the transporter).
Lysis: Add 0.1M NaOH to solubilize cells.
Quantification: Transfer lysate to scintillation vials and count CPM (Counts Per Minute).
Data Analysis:
Protocol B: Differential Enzymatic Identification
Purpose: To determine the anomeric purity of a methyl glucoside sample.
Workflow Visualization:
Figure 2: Coupled enzyme assay for determining anomeric configuration. Only the specific enzyme will release free glucose for detection.
Application Case Study: Protein Stabilization
Both anomers are excellent chemical chaperones for protein biologics, but they function differently from reducing sugars (like glucose) or polymers (PEG).
Mechanism: Preferential Exclusion. Methyl glucosides increase the surface tension of water, making it thermodynamically unfavorable for the protein to unfold (which would increase the protein-water surface area).
Advantage over Glucose: Being non-reducing acetals, M
G and MG cannot form Schiff bases with protein lysine residues. This eliminates the risk of Maillard reaction-induced degradation during storage.
Selection: M
G is often preferred in high-concentration formulations due to its slightly different solubility profile and interaction with hydrophobic patches on denatured proteins.
References
Wright, E. M., et al. (2011). Glucose transport by human renal Na+/D-glucose cotransporters SGLT1 and SGLT2. American Journal of Physiology-Renal Physiology. Retrieved from [Link]
National Cancer Institute. (2024). Alpha-methyl-4-deoxy-4-[18F]fluoro-D-glucopyranoside (Me4FDG) Drug Dictionary. Retrieved from [Link]
PubChem. (2025).[6] Methyl alpha-D-glucopyranoside Compound Summary. National Library of Medicine. Retrieved from [Link]
Structural differences between alpha and beta anomers of methyl glucopyranoside
Comparative Analysis of Methyl - and -D-Glucopyranoside: Structural Determinants and Stability Profiles Executive Summary & Strategic Implications In carbohydrate chemistry and drug delivery design, the choice between me...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis of Methyl
- and
-D-Glucopyranoside: Structural Determinants and Stability Profiles
Executive Summary & Strategic Implications
In carbohydrate chemistry and drug delivery design, the choice between methyl
-D-glucopyranoside (-MGP) and methyl -D-glucopyranoside (-MGP) is rarely trivial. While they share an identical molecular formula (), their stereochemical divergence at the anomeric carbon (C1) dictates massive differences in thermodynamic stability, crystalline behavior, and, most critically, biological fate.
This guide moves beyond basic textbook definitions to analyze the performance of these anomers. For a drug developer, the
-anomer represents thermodynamic stability and specific upper-GI digestion. The -anomer, conversely, offers unique solubility profiles and susceptibility to colonic bacterial degradation or lysosomal processing.
Structural & Thermodynamic Determinants[1][2]
The core difference lies in the orientation of the methoxy group at C1 relative to the pyranose ring.[1] This is not merely a geometric difference; it is an electronic battle between steric hindrance and the anomeric effect .
Mechanism: All bulky groups (OH, CH2OH, OMe) are equatorial, minimizing 1,3-diaxial steric interactions.
Result: While sterically favorable, it lacks the stabilizing orbital overlap of the anomeric effect.[3]
Implication:
-MGP is often the kinetic product or requires specific synthetic routes (e.g., Koenigs-Knorr) to isolate in high yield.
Visualization: Structural Logic Flow
The following diagram illustrates the decision matrix for structural stability.
Figure 1: Mechanistic divergence in glycoside formation. The
-anomer is favored electronically, while the -anomer is favored sterically.
Analytical Characterization: The NMR Standard
Distinguishing these anomers requires precise analytical protocols. Nuclear Magnetic Resonance (NMR) is the gold standard, relying on the Karplus equation which relates the dihedral angle between protons to their coupling constant (
).
Protocol:
H NMR Identification
Objective: Determine anomeric configuration via
coupling constants.
Sample Prep: Dissolve 10 mg of MGP in 0.6 mL
or .
Acquisition: Run standard
H spectrum (min 400 MHz).
Analysis of H1 Signal: Locate the anomeric proton (typically 4.5–5.0 ppm).
Calculation: Measure the splitting (doublet) in Hz.
Anomer
H1 Orientation
H1-H2 Dihedral Angle ()
Coupling Constant ()
Diagnostic Outcome
-MGP
Equatorial
~60° (Gauche)
3.0 – 4.0 Hz
Small coupling confirms
-MGP
Axial
~180° (Trans-diaxial)
7.0 – 8.0 Hz
Large coupling confirms
Expert Insight: If you observe a
value of ~5-6 Hz, suspect conformational distortion (e.g., a twist-boat) or significant impurities. In rigid chair pyranosides, the 3 vs. 8 Hz distinction is binary and reliable.
Stability & Reactivity Profiles (Performance)
For drug delivery applications, the "performance" of the glycoside is defined by its resistance to hydrolysis.
Acid Hydrolysis (Chemical Stability)
Under acidic conditions (e.g., stomach acid simulation, pH 1.2), both anomers hydrolyze to methanol and glucose, but at different rates.
-MGP: Generally hydrolyzes slower . The ground-state stabilization (anomeric effect) makes the initial protonation and subsequent bond-breaking energetically more demanding compared to the -anomer.
-MGP: Hydrolyzes faster .[4] The departure of the aglycone (methanol) is stereoelectronically assisted by the anti-periplanar lone pairs of the ring oxygen and the lack of ground-state stabilization.
Enzymatic Hydrolysis (Biological Specificity)
This is the critical differentiator for targeted delivery.
-MGP Targets: Substrate for -Glucosidases (Maltase).
Location: Small intestine brush border.
Application: Rapid glucose release; prodrugs absorbed in the upper GI tract.
-MGP Targets: Substrate for -Glucosidases (Cellulase/Emulsin).
Axial vs. Equatorial Methoxy Groups in Glucosides: A Comparative Reactivity Guide
Topic: Comparing the reactivity of axial vs equatorial methoxy groups in glucosides Content Type: Publish Comparison Guide Executive Summary In carbohydrate chemistry, the orientation of the methoxy group (or aglycone) a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing the reactivity of axial vs equatorial methoxy groups in glucosides
Content Type: Publish Comparison Guide
Executive Summary
In carbohydrate chemistry, the orientation of the methoxy group (or aglycone) at the anomeric center (C1) dictates the molecule's thermodynamic stability and kinetic reactivity. This guide compares Methyl
-D-glucopyranoside (axial methoxy) and Methyl -D-glucopyranoside (equatorial methoxy).
The Verdict:
Thermodynamic Stability: The axial (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) isomer is thermodynamically favored due to the anomeric effect , despite steric hindrance.[1]
Chemical Reactivity (Acid Hydrolysis): The equatorial (
) isomer hydrolyzes approximately 2x faster than the axial isomer. The ground-state stabilization of the -anomer increases the activation energy barrier for bond cleavage.
Enzymatic Reactivity: Reactivity is binary.
-glucosidases exclusively cleave axial bonds, while -glucosidases cleave equatorial bonds, with rate enhancements of over spontaneous hydrolysis.
Structural Foundation: The Anomeric Effect
The core difference between the two isomers lies in the stereoelectronic interaction between the ring oxygen and the anomeric substituent.[1]
Methyl
-D-glucopyranoside (Axial): The lone pair of the ring oxygen () is antiperiplanar to the antibonding orbital of the exocyclic C1-O bond (). This overlap () stabilizes the molecule by delocalizing electron density, a phenomenon known as the Anomeric Effect .[1]
Methyl
-D-glucopyranoside (Equatorial): The exocyclic C1-O bond is equatorial. There is no effective orbital overlap with the ring oxygen lone pairs. While sterically less crowded, it lacks the electronic stabilization of the -anomer.
Diagram 1: Stereoelectronic Origins of the Anomeric Effect
Caption: The axial isomer benefits from stereoelectronic stabilization (
), lowering its ground state energy relative to the equatorial isomer.
Chemical Reactivity Profile: Acid Hydrolysis
The most standard measure of glycoside reactivity is the rate of hydrolysis in acidic media. The reaction proceeds via an Exocyclic C-O Bond Cleavage mechanism (SN1-like), forming a cyclic oxocarbenium ion intermediate.
Comparative Data Table
Property
Methyl -D-glucopyranoside (Axial)
Methyl -D-glucopyranoside (Equatorial)
Implication
Melting Point
166–168 °C
105–110 °C
is significantly more crystalline/stable lattice.
Specific Rotation
+158.9°
-34.2°
Distinct optical signatures for monitoring.
Ground State Energy
Lower (Stabilized)
Higher (Less Stabilized)
is thermodynamically preferred.
Relative Hydrolysis Rate ()
1.0 (Reference)
~1.5 – 2.5
hydrolyzes faster.
Activation Energy ()
Higher
Lower
Harder to break the stabilized axial bond.
Mechanistic Explanation of Rate Difference
Ground State: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-anomer is stabilized by the anomeric effect.[1] The -anomer is not.
Transition State (TS): Both anomers proceed through a similar half-chair oxocarbenium ion intermediate. The energy of this TS is roughly comparable for both pathways.
Activation Energy (
): Because the -anomer starts from a lower energy valley (stabilized ground state), it must overcome a larger energy barrier to reach the transition state compared to the -anomer.
Result:
. The equatorial methoxy group is a "better leaving group" in the kinetic sense because it is not held back by the stabilizing orbital overlap.
Diagram 2: Hydrolysis Reaction Coordinate
Caption: The
-anomer (red) starts at a higher energy, requiring less activation energy to reach the transition state compared to the stabilized -anomer (blue).
Experimental Protocol: Kinetic Analysis of Hydrolysis
To verify the reactivity difference in your own lab, use the following self-validating protocol. This method uses polarimetry, which allows real-time monitoring without quenching aliquots.
Objective: Determine the pseudo-first-order rate constants (
) for and methyl glucosides.
Materials
Methyl
-D-glucopyranoside (Sigma-Aldrich M9376)
Methyl
-D-glucopyranoside (Sigma-Aldrich M4879)
2.0 M HCl (Aqueous)
Digital Polarimeter (temperature controlled cell)
Water bath at 60°C (if polarimeter is not heated)
Workflow
Preparation:
Prepare a 10% (w/v) solution of the glucoside in 2.0 M HCl.
Note: Acid concentration must be high to observe hydrolysis in a reasonable timeframe (hours).
Initiation:
Pre-heat the solvent (HCl) to 60°C before adding the glucoside to ensure
accuracy.
Rapidly dissolve and transfer to the polarimeter cell.
Data Acquisition:
Record optical rotation (
) every 5 minutes for 120 minutes.
Endpoint Determination: Heat a separate aliquot in a sealed vial at 80°C for 24 hours to force complete hydrolysis. Measure its rotation (
Key Takeaway for Drug Design:
If designing a carbohydrate-based prodrug, an
-linkage will be stable in the stomach (acidic) relative to the -linkage but will be rapidly cleaved by intestinal -glucosidases. A -linkage is more acid-labile chemically but requires specific -glucosidases (less common in the upper GI tract) for enzymatic cleavage.
References
Isbell, H. S., & Frush, H. L. (1940). Alpha and Beta Methyl Lyxosides, Mannosides, Gulosides, and Heptosides of Like Configuration. Journal of Research of the National Bureau of Standards. Link
Overend, W. G., Rees, C. W., & Sequeira, J. S. (1962). Reactions at Position 1 of Carbohydrates. Part III. The Acid-Catalyzed Hydrolysis of Methyl Glycosides. Journal of the Chemical Society. Link
Kirby, A. J. (1983). Stereoelectronic Effects. Oxford Chemistry Primers.
BenchChem. (2025). A Comparative Analysis of the Reactivity of Methyl
A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Studies of Glucopyranoside Anomers
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In the realms of immunology and therapeutic development, specificity is paramount. An antibody's ability to distinguish between c...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realms of immunology and therapeutic development, specificity is paramount. An antibody's ability to distinguish between closely related epitopes can be the difference between a successful therapeutic agent and a failed candidate. This guide provides an in-depth analysis of antibody cross-reactivity, focusing on the subtle yet critical differences between glucopyranoside anomers: α- and β-glucose. We will explore the structural basis for this challenging specificity, present a framework for designing and executing robust cross-reactivity studies, and offer a detailed protocol for an anomer-specific Enzyme-Linked Immunosorbent Assay (ELISA). The insights and methodologies presented herein are designed to empower researchers to make more informed decisions in antibody selection and characterization.
Introduction: The Significance of Anomeric Specificity
Carbohydrates are a crucial class of antigens involved in a wide array of biological processes, from cell signaling to immune responses.[1] Antibodies targeting these carbohydrate structures are vital tools in diagnostics and have immense therapeutic potential. Glucopyranose, a simple sugar, exists in two primary cyclic forms, or anomers: α-D-glucose and β-D-glucose.[2][3] These anomers differ only in the stereochemistry at the anomeric carbon (C1), specifically the orientation of the hydroxyl group.[2][4] In α-D-glucose, the C1 hydroxyl group is on the opposite side of the ring from the CH₂OH group (C6), while in β-D-glucose, it is on the same side.[5][6] This seemingly minor structural variance has profound biological consequences. For instance, starch is a polymer of α-glucose, while cellulose is a polymer of β-glucose.[3][6]
For researchers developing antibodies against glucose-containing epitopes, understanding and verifying anomeric specificity is not merely an academic exercise. In drug development, a lack of specificity can lead to off-target effects, reduced efficacy, and potential immunogenicity.[7][8] Therefore, rigorous cross-reactivity studies are an indispensable component of the antibody validation process.
The Challenge of Distinguishing Anomers
The ability to design and select antibodies with high anomeric specificity is crucial for targeting specific glycoproteins or glycolipids where the anomeric linkage is a key feature of the epitope. This is particularly relevant in the development of therapeutics for infectious diseases and cancer, where aberrant glycosylation patterns are common.
Experimental Design for Cross-Reactivity Assessment
A well-designed cross-reactivity study should be systematic and include appropriate controls to ensure the validity of the results. The core principle is to compare the binding of an antibody to its intended anomeric target versus the other anomer. Key considerations for the experimental design include:
Antigen Preparation: The α- and β-glucopyranoside anomers should be of high purity and, ideally, conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to facilitate immobilization on a solid phase for assays like ELISA.
Antibody Panel: It is advisable to test a panel of different antibody candidates (e.g., different monoclonal clones) to identify the one with the highest specificity.
Assay Platform: Several techniques can be employed to assess antibody-carbohydrate interactions, including ELISA, Surface Plasmon Resonance (SPR), and glycan arrays.[10][11] ELISA is a widely accessible and robust method for initial screening.
Controls:
Positive Control: An antibody known to bind to the target anomer.
Negative Control: An isotype-matched antibody with no specificity for either anomer.
Blank: Wells with no antibody to determine background signal.
Quantitative Analysis: The binding should be quantified and expressed as a percentage of cross-reactivity.
Calculating Percent Cross-Reactivity:
Percent cross-reactivity can be calculated using the following formula, based on the concentrations of the target and cross-reactant required to produce 50% of the maximum signal (EC50):
% Cross-Reactivity = (EC50 of Target Anomer / EC50 of Cross-Reacting Anomer) x 100
Comparative Analysis of Monoclonal Antibodies
To illustrate the application of these principles, consider the following hypothetical data from an ELISA-based cross-reactivity study of three different monoclonal antibodies (mAb-1, mAb-2, and mAb-3) raised against α-D-glucopyranoside-BSA.
mAb-1 demonstrates high specificity for the α-anomer, with minimal cross-reactivity to the β-anomer. This would be the ideal candidate for applications requiring stringent anomeric discrimination.
mAb-2 shows a moderate level of cross-reactivity. Depending on the required specificity of the application, this antibody may or may not be suitable.
mAb-3 exhibits significant cross-reactivity, indicating poor discrimination between the two anomers. This antibody would be unsuitable for applications where anomeric specificity is critical.
In-Depth Protocol: Anomer-Specific Indirect ELISA
This protocol provides a step-by-step guide for performing an indirect ELISA to assess the cross-reactivity of an antibody against α- and β-glucopyranoside anomers.
Materials:
High-binding 96-well polystyrene microplates
α-D-glucopyranoside-BSA and β-D-glucopyranoside-BSA conjugates
Validating experimental findings against published Methyl-beta-D-glucopyranoside crystal structures
Validating Methyl- -D-glucopyranoside: A Crystallographic & Experimental Benchmark Guide Executive Summary In carbohydrate chemistry and glycomimetic drug development, the structural integrity of Methyl- -D-glucopyranosi...
Author: BenchChem Technical Support Team. Date: February 2026
Validating Methyl-
-D-glucopyranoside: A Crystallographic & Experimental Benchmark Guide
Executive Summary
In carbohydrate chemistry and glycomimetic drug development, the structural integrity of Methyl-
-D-glucopyranoside (MDG) is a critical quality attribute. Unlike its -anomer, the -anomer typically crystallizes as a hemihydrate (), a distinction often overlooked in rapid synthesis checks.
This guide provides a rigorous, self-validating framework to benchmark your experimental M
DG samples against the "Gold Standard" crystallographic data established by Jeffrey & Takagi (1977). We move beyond simple NMR checks to definitive solid-state validation using X-ray Diffraction (XRD) and Thermal Analysis.
Part 1: The Gold Standard (Literature vs. Experimental Targets)
To validate your product, you must compare it against the established crystallographic definition. The table below contrasts the target molecule (M
DG Hemihydrate) with its most common contaminant (the -anomer) and the anhydrous form.
Table 1: Crystallographic & Physical Benchmarks
Feature
Target: Methyl--D-glucopyranoside
Alternative/Impurity: Methyl--D-glucopyranoside
Differentiation Logic
Hydration State
Hemihydrate ()
Anhydrous
TGA mass loss ~4.2% confirms -form.
Space Group
(Tetragonal)
(Orthorhombic)
Distinct lattice symmetry in XRD.
Unit Cell ()
(), ()
-form has equal and axes.
Unit Cell ()
The long -axis is the fingerprint of the -hemihydrate.
Melting Point
109 – 113 °C
165 – 168 °C
-anomer melts significantly lower.
Optical Rotation
to
Negative rotation confirms -configuration.
Expert Insight: The massive difference in the
-axis ( vs ) makes Powder X-Ray Diffraction (PXRD) the most robust method for detecting -anomer contamination at levels , which might be missed by H-NMR due to overlapping solvent peaks.
Part 2: Experimental Validation Protocols
Do not rely on a single data point. Use this triangulation workflow to ensure structural fidelity.
Workflow Visualization
Caption: Validation logic flow for Methyl-
-D-glucopyranoside. Green path indicates successful validation.
Protocol A: Rapid Powder Diffraction (PXRD)
Objective: Confirm phase identity and exclude
-anomer.
Sample Prep: Gently grind 50 mg of sample. Do not over-grind, as dehydration of the hemihydrate can induce amorphization.
Instrument Settings: Cu K
radiation (), scan range 2 = 2° to 40°.
Critical Observation Zone (Low Angle):
-Hemihydrate: Look for the primary reflection corresponding to the long -axis (). Using Bragg's Law (), the (001) or (002) peaks should appear at very low angles (approx and ).
-Anomer: The first major peaks will appear at much higher angles () due to the shorter unit cell dimensions.
Validation Criteria: Presence of low-angle peaks confirms the large unit cell of the
-hemihydrate.
Protocol B: Thermal Analysis (TGA/DSC)
Objective: Quantify solvatomorphism (Hemihydrate vs. Anhydrous).
TGA Setup: Ramp 10°C/min from 25°C to 200°C under
.
DSC Setup: Hermetically sealed aluminum pan with a pinhole (to allow water escape without pan deformation).
Data Interpretation:
TGA: Expect a weight loss step of ~4.2% between 60°C and 100°C. This corresponds to 0.5 moles of water per mole of sugar (
).
DSC: Look for a broad endotherm (dehydration) followed by a sharp melt endotherm at 109–113°C .
Warning: If the melt is sharp at 165°C with no prior weight loss, you have isolated the
-anomer.
Part 3: Mechanism of Anomeric Selectivity
Understanding why your sample might fail is as important as the validation itself. The crystallization preference is driven by the Anomeric Effect and Hydrogen Bonding networks .
Structural Logic Diagram
Caption: The competition between the Anomeric Effect (favoring Alpha) and Sterics (favoring Beta) dictates the final crystal form.
Causality in Experimental Choices
Why the Hemihydrate? The
-anomer places the methoxy group in the equatorial position.[1] In the solid state, this creates a specific void volume that is energetically stabilized by the inclusion of water molecules, bridging the hydroxyl groups of adjacent pyranose rings. This is why drying the sample too aggressively (e.g., high vacuum at 80°C) can collapse the crystal lattice, leading to an amorphous hygroscopic powder that fails XRD validation.
Why Optical Rotation? The specific rotation is the fastest "in-process" check. The shift from positive (
) to negative () is drastic. If your is near or positive, your crystallization failed to isolate the pure -anomer.
Part 4: Troubleshooting & Common Pitfalls
Observation
Diagnosis
Corrective Action
Melting Point > 120°C
Contamination with -anomer.
Recrystallize from Ethanol/Water. The -form is less soluble in pure ethanol.
TGA loss < 1%
Sample is anhydrous (surface water only).
Sample was over-dried. Re-equilibrate at 40-50% RH to restore the stable hemihydrate crystal lattice.
PXRD peaks broad/undefined
Amorphous content.
Slow down the crystallization cooling rate. Rapid precipitation traps amorphous material.
This guide outlines the definitive operational protocol for the disposal of Methyl-beta-D-glucopyranoside hemihydrate (CAS: 7000-27-3).[1] It is designed for researchers requiring immediate, compliant, and logically grou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the definitive operational protocol for the disposal of Methyl-beta-D-glucopyranoside hemihydrate (CAS: 7000-27-3).[1] It is designed for researchers requiring immediate, compliant, and logically grounded waste management procedures.
Executive Chemical Profile & Hazard Assessment
Why this matters: Effective disposal begins with accurate characterization. Unlike generic "sugar waste," this compound is a modified glycoside used frequently as a chemical probe or intermediate. While generally classified as non-hazardous, its disposal must adhere to Good Laboratory Practice (GLP) to prevent environmental loading and regulatory non-compliance.
High mobility in water systems; do not assume drain safety.
GHS Classification
Not Classified (Non-Hazardous)
No P-list or U-list RCRA designation, but treated as "Non-Regulated Chemical Waste."
Flash Point
>110°C (Estimated)
Combustible but not Flammable. Safe for standard incineration streams.
The "Drain Disposal" Fallacy
Senior Scientist Insight: Although Methyl-beta-D-glucopyranoside is a carbohydrate derivative and theoretically biodegradable, never dispose of stock chemicals down the drain without explicit Environmental Health & Safety (EHS) approval. High concentrations of carbohydrates increase Biological Oxygen Demand (BOD) in wastewater treatment plants, potentially violating municipal discharge permits. Default to solid/liquid chemical waste streams.
Primary Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Spills)
Scope: Expired stock, spilled powder, or contaminated solid media.
Containment:
Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for waste containers to prevent breakage during transport.
Why: HDPE is chemically inert to glycosides and impact-resistant.
Mastering the Safe Handling of Methyl-β-D-glucopyranoside Hemihydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides essential, immediate...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides essential, immediate safety and logistical information for the handling of Methyl-β-D-glucopyranoside hemihydrate, a commonly used carbohydrate in various research applications. By moving beyond a simple checklist and delving into the causality behind each recommendation, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust through value-added insights.
Hazard Identification and Risk Assessment: Understanding the "Why"
Methyl-β-D-glucopyranoside hemihydrate is classified as a hazardous chemical, primarily due to its potential to cause skin and eye irritation, as well as respiratory tract irritation.[1] Although not considered acutely toxic, its fine particulate nature necessitates careful handling to avoid inadvertent exposure. The primary risks are associated with the inhalation of dust and direct contact with the skin and eyes.
Causality of Hazards:
Skin and Eye Irritation: Like many fine chemical powders, Methyl-β-D-glucopyranoside hemihydrate can cause mechanical irritation upon contact with the delicate tissues of the eyes. Prolonged skin contact may lead to redness and discomfort due to the physical nature of the powder and potential for moisture absorption from the skin.[1]
Respiratory Irritation: Inhalation of airborne powder can irritate the mucous membranes of the respiratory tract. This is a common hazard associated with the handling of many non-volatile chemical powders.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is a non-negotiable aspect of handling Methyl-β-D-glucopyranoside hemihydrate. The following table summarizes the recommended PPE, along with the rationale for each.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Tightly fitting safety goggles or a face shield.[1][3]
Protects against airborne particles and accidental splashes that could cause serious eye irritation.
Necessary when there is a risk of inhaling dust, especially when weighing or transferring the powder.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Engineering Controls
Designated Work Area: Whenever possible, handle Methyl-β-D-glucopyranoside hemihydrate in a designated area, such as a chemical fume hood or a powder weighing station, to contain any airborne dust.[5]
Ventilation: Ensure adequate ventilation in the work area to minimize the concentration of any airborne powder.[1]
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, are readily accessible.
Weighing and Transfer
The following diagram illustrates the recommended workflow for safely weighing and transferring Methyl-β-D-glucopyranoside hemihydrate.
Safe handling workflow for Methyl-β-D-glucopyranoside hemihydrate.
Minimize Dust Generation: When scooping and transferring the powder, use gentle motions to avoid creating airborne dust.
Use Appropriate Tools: Employ anti-static weighing boats or paper to prevent the powder from clinging and becoming airborne.[6]
Close Containers: Keep the stock container of Methyl-β-D-glucopyranoside hemihydrate closed when not in use to prevent contamination and accidental spills.[5]
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is crucial.
Eye Contact
Should the powder come into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek prompt medical attention. Do not rub the eyes, as this can cause further irritation.[6]
Skin Contact
If the powder comes into contact with the skin, wash the affected area thoroughly with soap and water.[1] Remove any contaminated clothing. If irritation persists, seek medical advice.
Inhalation
If dust is inhaled, move the affected person to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[1]
Spill Cleanup
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] The area should then be wiped down with a damp cloth. For larger spills, or if you are unsure how to proceed, evacuate the area and consult your institution's environmental health and safety office.
Disposal Plan: Responsible Stewardship
All waste containing Methyl-β-D-glucopyranoside hemihydrate, including contaminated PPE and spill cleanup materials, should be disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1] Collect all waste in a clearly labeled, sealed container.
Chemical Properties and Stability: A Deeper Understanding
A foundational understanding of the chemical properties of Methyl-β-D-glucopyranoside hemihydrate informs safe handling and storage practices.
Stability: This compound is generally stable under normal laboratory conditions. However, it is hygroscopic, meaning it can absorb moisture from the air.[7]
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1] As a glycoside, the glycosidic bond is susceptible to hydrolysis under acidic conditions.[4]
By integrating these detailed safety and handling protocols into your laboratory practices, you can confidently and safely utilize Methyl-β-D-glucopyranoside hemihydrate in your research endeavors.
References
Fisher Scientific. (2021, December 25).
BenchChem. (n.d.). Personal protective equipment for handling Momordicoside P.
Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines: Toxic and Health Hazard Powders (and suspensions/solutions).
University of California, Santa Barbara Environmental Health & Safety. (n.d.).
American Institute of Chemical Engineers. (2004). Guidelines for Safe Handling of Powders and Bulk Solids.
Saffron Chemicals. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
Spectrum Chemical. (2017, February 24). Safety Data Sheet: METHYL ALPHA-D-GLUCOPYRANOSIDE.
TCI Chemicals. (n.d.).
SDS Management Software. (2025, October 7).
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
University of California, San Francisco Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.